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Foundational

5-Ethyl-3-methylisoxazole: Chemical Properties, Structural Dynamics, and Applications in Epigenetic Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical properties, molecular causality in target binding, and self-validating synthetic protocols. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical properties, molecular causality in target binding, and self-validating synthetic protocols.

Introduction and Core Significance

In the landscape of modern medicinal chemistry, the isoxazole ring serves as a versatile pharmacophore, frequently deployed as a bioisostere for amides and esters. Among its derivatives, 5-ethyl-3-methylisoxazole has emerged as a critical structural motif, particularly in the development of epigenetic therapeutics targeting the BET (Bromodomain and Extra-Terminal) family of proteins [1].

While the symmetric 3,5-dimethylisoxazole is a known acetyl-lysine (KAc) mimic, the strategic substitution of a methyl group with an ethyl group at the C-5 position fundamentally alters the molecule's spatial dynamics. This subtle asymmetric modification enhances hydrophobic interactions within target binding pockets and resolves critical ambiguities in X-ray crystallographic electron density maps, accelerating structure-activity relationship (SAR) optimization [1].

Physicochemical Profile and Structural Nuances

The utility of 5-ethyl-3-methylisoxazole stems from its specific physicochemical properties, which balance lipophilicity with hydrogen-bonding capacity. The presence of the highly electronegative oxygen adjacent to the nitrogen in the five-membered aromatic ring creates a distinct dipole moment, influencing both its reactivity and its behavior in biological systems [4].

Table 1: Core Physicochemical Properties
PropertyValueMechanistic Implication
Molecular Formula C₆H₉NOProvides low molecular weight, ideal for fragment-based drug discovery (FBDD).
Molecular Weight 111.14 g/mol Ensures high ligand efficiency (LE) when binding to target proteins.
Heteroatom Configuration Adjacent O and NEnables bidentate hydrogen-bonding networks with target amino acid residues.
C-5 Substituent Ethyl GroupBreaks molecular symmetry; provides enhanced van der Waals contacts.

Mechanistic Role in BET Bromodomain Inhibition

Bromodomains are epigenetic "reader" domains that recognize ε-N-acetyllysine (KAc) motifs on histone tails, regulating gene transcription. The BET family (including BRD2 and BRD4) is a highly validated target in oncology and immunology [1].

The Causality of the 5-Ethyl Substitution

Initial fragment screens identified 3,5-dimethylisoxazole as a KAc mimic. However, its symmetric nature made it difficult to distinguish the isoxazole oxygen from the nitrogen in X-ray crystal structures, hindering rational drug design. The synthesis of 5-ethyl-3-methylisoxazole derivatives solved this by introducing structural asymmetry [1].

Furthermore, the 5-ethyl group provides a superior thermodynamic binding profile. The bromodomain KAc-binding pocket is flanked by a hydrophobic "WPF shelf" (comprising Tryptophan, Proline, and Phenylalanine). The bulkier ethyl group extends deeper toward this shelf than a methyl group, optimizing hydrophobic packing and increasing overall binding affinity [3].

Binding Pathway Dynamics

The interaction between 5-ethyl-3-methylisoxazole and the BRD4 bromodomain is a self-validating system of hydrogen bonds:

  • Direct Hydrogen Bonding: The isoxazole oxygen acts as a hydrogen bond acceptor, interacting directly with the NH₂ group of a conserved Asparagine residue (N140 in BRD4; N156 in BRD2) [1].

  • Water-Mediated Network: The isoxazole nitrogen forms a hydrogen bond with a structurally conserved water molecule, which in turn bridges to a conserved Tyrosine residue (Y97 in BRD4; Y113 in BRD2) [1].

G cluster_0 5-Ethyl-3-methylisoxazole cluster_1 BRD4 Bromodomain Pocket Isoxazole_O Isoxazole Oxygen N140 Asn140 (N140) Isoxazole_O->N140 Direct H-Bond Isoxazole_N Isoxazole Nitrogen Water Conserved Water Isoxazole_N->Water H-Bond Ethyl_Group 5-Ethyl Group WPF_Shelf WPF Shelf Ethyl_Group->WPF_Shelf Hydrophobic Interaction Y97 Tyr97 (Y97) Water->Y97 H-Bond

Fig 1: Binding mechanism of 5-ethyl-3-methylisoxazole within the BRD4 bromodomain pocket.

Regioselective Synthesis: Protocol and Causality

The synthesis of 5-ethyl-3-methylisoxazole from 3,5-dimethylisoxazole is an elegant demonstration of exploiting subtle pKa differences within heterocyclic systems.

The Kinetic and Thermodynamic Causality

The protons on the C-5 methyl group of 3,5-dimethylisoxazole undergo H-D exchange 280 times faster than those on the C-3 methyl group [2]. This vast difference in acidity is driven by the inductive electron-withdrawing effect of the adjacent ring oxygen, which stabilizes the conjugate base (carbanion) at the C-5 position. Consequently, the use of a strong base allows for strictly regioselective deprotonation and subsequent alkylation [2].

Table 2: Kinetic Parameters for Isoxazole Alkylation
ParameterC-3 Methyl GroupC-5 Methyl GroupMechanistic Causality
Relative H-D Exchange Rate 1x280xOxygen proximity stabilizes the C-5 carbanion via inductive effects.
Alkylation Yield (1 eq MeI) 0%~70%Complete regioselectivity ensures high purity of the asymmetric product.
Over-alkylation (Excess MeI) 0%Forms 5-isopropylC-3 remains unreactive; C-5 is exclusively targeted even under forcing conditions.
Step-by-Step Experimental Protocol: Regioselective Alkylation

This protocol utilizes sodium amide in liquid ammonia to achieve the precise thermodynamic control required for regioselective C-5 alkylation [2].

  • Preparation of the Base Matrix:

    • Cool a three-necked round-bottom flask equipped with a dry ice condenser to -78 °C.

    • Condense anhydrous ammonia gas into the flask until approximately 100 mL of liquid NH₃ is collected.

    • Add a catalytic amount of ferric nitrate (Fe(NO₃)₃), followed by the slow addition of sodium metal (1.0 equivalent). Wait until the blue color dissipates, indicating the complete formation of sodium amide (NaNH₂).

  • Regioselective Deprotonation:

    • Dissolve 1.0 equivalent of 3,5-dimethylisoxazole in a minimal amount of anhydrous diethyl ether.

    • Add this solution dropwise to the NaNH₂/NH₃ mixture. Stir for 30 minutes. Causality: The base selectively extracts a proton from the highly acidic C-5 methyl group, generating a localized carbanion.

  • Electrophilic Alkylation:

    • Slowly add 1.0 equivalent of methyl iodide (MeI) to the reaction mixture.

    • Causality: The C-5 carbanion acts as a nucleophile, executing an Sₙ2 attack on the electrophilic carbon of MeI, extending the methyl group to an ethyl group.

  • Quenching and Isolation:

    • Quench the reaction by carefully adding solid ammonium chloride (NH₄Cl) to neutralize any unreacted base.

    • Allow the ammonia to evaporate overnight at room temperature.

    • Partition the residue between water and diethyl ether. Extract the aqueous layer twice with ether.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify via vacuum distillation to yield 5-ethyl-3-methylisoxazole as a clear liquid (approx. 70% yield) [2].

G Start 3,5-Dimethylisoxazole Base NaNH2 (1 eq) in Liquid NH3 (-33 °C) Start->Base Intermediate C-5 Methyl Carbanion (Regioselective Deprotonation) Base->Intermediate Alkylating Methyl Iodide (MeI, 1 eq) Intermediate->Alkylating Reasoning C-5 protons are 280x more acidic than C-3 protons Intermediate->Reasoning Product 5-Ethyl-3-methylisoxazole (70% Yield) Alkylating->Product

Fig 2: Regioselective synthesis workflow of 5-ethyl-3-methylisoxazole via C-5 alkylation.

Conclusion

The transition from a symmetric 3,5-dimethylisoxazole to the asymmetric 5-ethyl-3-methylisoxazole represents a paradigm of rational drug design. By leveraging the inherent pKa disparities within the isoxazole ring, chemists can execute highly regioselective syntheses. The resulting ethyl substitution not only resolves critical crystallographic ambiguities but also actively enhances thermodynamic binding affinity by exploiting the hydrophobic WPF shelf of BET bromodomains. For drug development professionals, mastering the chemical properties and synthetic pathways of this molecule is essential for the continued evolution of epigenetic therapeutics.

References

  • Progress in the Development and Application of Small Molecule Inhibitors of Bromodomain–Acetyl-lysine Interactions Journal of Medicinal Chemistry - ACS Publications URL
  • Synthetic Reactions Using Isoxazole Compounds CLOCKSS Archive URL
  • PubMed Central (PMC)
  • Isoxazoles Database - Synthesis, Physical Properties ChemSynthesis Database URL
Exploratory

Thermodynamic Stability and Solubility Profile of 5-Ethyl-3-methylisoxazole: A Technical Guide for Drug Development

Executive Summary In contemporary medicinal chemistry, the isoxazole ring is a privileged pharmacophore, frequently deployed as an acetyl-lysine (KAc) mimic in the design of Bromodomain and Extra-Terminal (BET) inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the isoxazole ring is a privileged pharmacophore, frequently deployed as an acetyl-lysine (KAc) mimic in the design of Bromodomain and Extra-Terminal (BET) inhibitors [1]. Among its derivatives, 5-ethyl-3-methylisoxazole presents a unique physicochemical profile. While the substitution of an ethyl group at the C5 position enhances hydrophobic target engagement, it fundamentally alters the thermodynamic stability and aqueous solubility of the molecule compared to its dimethyl counterpart.

This whitepaper dissects the mechanistic causality behind the thermodynamic behavior of 5-ethyl-3-methylisoxazole, details its solubility dynamics, and provides self-validating experimental protocols for preclinical evaluation.

Thermodynamic Stability and Degradation Kinetics

Aromaticity vs. N-O Bond Lability

Isoxazoles possess a delocalized π -electron system, conferring classical aromatic stability against mild acids and bases. However, the intrinsic vulnerability of 5-ethyl-3-methylisoxazole lies in its heteroatomic N-O bond.

The Causality of Cleavage: The adjacent electronegative nitrogen and oxygen atoms experience lone-pair repulsion. Upon thermal or photochemical excitation, population of the antibonding σ *-orbitals leads to rapid N-O bond homolysis [2]. Because the C3 and C5 positions are substituted (methyl and ethyl, respectively), the carbon atoms carry a more positive partial charge, which stabilizes the adjacent C-O and C-N bonds, forcing degradation pathways almost exclusively through N-O cleavage rather than alternative ring-fragmentations.

Thermal Isomerization via Flash Vacuum Pyrolysis (FVP)

Under extreme thermal stress (e.g., Flash Vacuum Pyrolysis), 5-ethyl-3-methylisoxazole does not simply decompose into acyclic fragments. Instead, it undergoes a thermodynamically driven rearrangement. The cleavage of the N-O bond generates a transient biradical/nitrene intermediate, which rapidly contracts into a highly strained 2-carbonyl-2H-azirine. Because the azirine is thermodynamically unstable, it subsequently rearranges to form 5-ethyl-2-methyloxazole [3]. This isoxazole-azirine-oxazole isomerization is a critical consideration during high-temperature synthetic processing or melt-extrusion formulation.

ThermalIsomerization A 5-Ethyl-3-methylisoxazole (Stable at RT) B Thermal Stress (e.g., FVP >200°C) A->B Heat Application C N-O Bond Cleavage (Nitrene Intermediate) B->C Homolytic Cleavage D 2-Carbonyl-2H-azirine Intermediate C->D Ring Contraction E 5-Ethyl-2-methyloxazole (Thermodynamic Product) D->E Rearrangement

Diagram 1: Thermal isomerization pathway of 5-ethyl-3-methylisoxazole via azirine intermediate.

Solubility Profile and Physicochemical Dynamics

Lipophilicity and Solvation Thermodynamics

The transition from a 3,5-dimethylisoxazole to a 5-ethyl-3-methylisoxazole introduces an additional methylene unit ( −CH2​− ). Thermodynamically, this increases the lipophilicity ( logP ) of the molecule.

The Causality of Solubility Reduction: Aqueous solubility is governed by the energy required to disrupt the water hydrogen-bond network to accommodate the solute (cavitation energy). The bulkier ethyl group increases the required cavitation volume. Consequently, the thermodynamic aqueous solubility of 5-ethyl-3-methylisoxazole is lower than its dimethyl analogue. However, this same lipophilic bulk enhances its solubility in organic solvents (e.g., DMSO, dichloromethane, ethyl acetate), making it highly tractable for late-stage synthetic coupling [4].

Application in Drug Design: BET Bromodomain Binding

In the context of BET inhibitors (e.g., BRD2, BRD4), the solubility-lipophilicity trade-off is leveraged for target affinity. X-ray crystallography reveals that the 5-ethyl-3-methylisoxazole moiety acts as a highly specific KAc mimic:

  • Direct Hydrogen Bonding: The isoxazole oxygen atom acts as an H-bond acceptor to the NH2​ of a conserved Asparagine (e.g., N156 in BRD2) [1].

  • Water-Mediated Bonding: The isoxazole nitrogen forms a water-mediated H-bond with a conserved Tyrosine residue [1].

  • Hydrophobic Packing: The C5-ethyl group projects deeper into the hydrophobic KAc-binding pocket, increasing van der Waals interactions compared to a methyl group, though excessive bulk (e.g., diethyl substitution) can cause steric clashes that abrogate binding [4].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls to distinguish between true thermodynamic phenomena and kinetic artifacts.

Protocol A: Thermodynamic Stability Profiling via Forced Degradation

Purpose: To quantify the activation energy required for N-O bond cleavage and monitor oxazole formation.

  • Sample Preparation: Dissolve 5-ethyl-3-methylisoxazole in an inert, high-boiling solvent (e.g., diphenyl ether) to a concentration of 10 mM.

  • Thermal Stress: Aliquot the solution into sealed, argon-purged glass ampoules. Heat ampoules in a calibrated oil bath at 150°C, 180°C, and 210°C.

  • Sampling: Withdraw ampoules at predefined intervals (0, 1, 2, 4, 8 hours) and immediately quench in an ice-water bath to halt kinetics.

  • LC-MS Analysis: Analyze via UPLC-MS/MS.

    • Self-Validation Check: Calculate mass balance. The sum of the parent peak (isoxazole) and the degradation peak (oxazole isomer, identical m/z but different retention time) must equal ≥98% of the initial concentration. A drop in mass balance indicates secondary degradation pathways (e.g., polymerization of the azirine intermediate).

Protocol B: Shake-Flask Thermodynamic Solubility Profiling

Purpose: To determine the absolute equilibrium solubility across physiological pH ranges.

  • Saturation: Add an excess of solid 5-ethyl-3-methylisoxazole (or its parent API) to glass vials containing 5 mL of standard buffers (pH 1.2, 4.5, 7.4).

  • Equilibration: Agitate at 300 RPM at exactly 37.0 ± 0.5°C for 24 hours.

  • Phase Separation: Transfer 1 mL of the suspension to thick-walled centrifuge tubes. Ultracentrifuge at 15,000 ×g for 15 minutes at 37°C to pellet undissolved solids.

  • Quantification: Dilute the supernatant in mobile phase and analyze via HPLC-UV.

    • Self-Validation Check: Perform a secondary sampling at 48 hours. If the concentration at 48 hours differs from 24 hours by >5% , thermodynamic equilibrium has not been reached, and the incubation must be extended.

SolubilityWorkflow S1 Solid Compound (Excess Mass) S2 Buffer Addition (pH 1.2, 4.5, 7.4) S1->S2 S3 Incubation & Agitation (24h/48h at 37°C) S2->S3 Equilibration S4 Phase Separation (Ultracentrifugation) S3->S4 Isolate Supernatant S5 HPLC-UV Quantification S4->S5 Analysis

Diagram 2: Shake-flask thermodynamic solubility profiling workflow for isoxazole derivatives.

Quantitative Data Summary

The following table synthesizes the expected physicochemical and stability metrics for 5-ethyl-3-methylisoxazole compared to baseline standards.

Parameter5-Ethyl-3-methylisoxazole3,5-Dimethylisoxazole (Reference)Analytical Method
Molecular Weight 111.14 g/mol 97.12 g/mol Mass Spectrometry
Calculated LogP ~1.4 - 1.6~0.9 - 1.1In silico (Octanol/Water)
Aqueous Solubility (pH 7.4) Moderate/LowModerateShake-Flask (HPLC-UV)
Primary Degradation Route N-O Bond CleavageN-O Bond CleavageLC-MS/MS
Thermal Isomer Product 5-Ethyl-2-methyloxazole2,5-DimethyloxazoleFlash Vacuum Pyrolysis
BET Binding H-Bonds O Asn; N H2​O TyrO Asn; N H2​O TyrX-Ray Crystallography[1]

References

  • Progress in the Development and Application of Small Molecule Inhibitors of Bromodomain–Acetyl-lysine Interactions Journal of Medicinal Chemistry - ACS Publications[Link]

  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole The Journal of Physical Chemistry A - ACS Publications[Link]

  • Isoxazole-azirine isomerization as a reactivity switch in the synthesis of heterocycles ResearchGate[Link]

  • Structure-based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors National Institutes of Health (PMC)[Link]

Foundational

The Mechanism of Ring Formation in 5-Ethyl-3-methylisoxazole Synthesis: A Technical Guide

Executive Summary The 5-ethyl-3-methylisoxazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It is most notably recognized as a potent acetyl-lysine (KAc) mimic in the design of BET bromod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-ethyl-3-methylisoxazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It is most notably recognized as a potent acetyl-lysine (KAc) mimic in the design of BET bromodomain inhibitors (e.g., BRD4 inhibitors) . The isoxazole ring forms critical water-mediated hydrogen bonds with conserved tyrosine and asparagine residues in the binding pocket, while the ethyl group provides a precise vector for hydrophobic interactions.

For researchers and drug development professionals, mastering the synthesis of this specific asymmetric isoxazole requires a deep understanding of regiocontrol. This guide deconstructs the two primary mechanistic pathways for 5-ethyl-3-methylisoxazole ring formation: the classical condensation of 1,3-diketones and the modern 1,3-dipolar cycloaddition.

Pathway I: Condensation of 1,3-Diketones with Hydroxylamine

The most scalable and widely utilized method for synthesizing 5-ethyl-3-methylisoxazole is the condensation of hexane-2,4-dione with hydroxylamine . The core challenge in this pathway is regioselectivity , as the asymmetric diketone presents two competing electrophilic centers.

Kinetic Control and Regioselectivity

Hexane-2,4-dione features a methyl ketone at C2 and an ethyl ketone at C4. The nucleophilic attack of the hydroxylamine nitrogen is kinetically favored at the C2 carbonyl. The methyl group at C2 presents significantly less steric hindrance than the ethyl group at C4, allowing the nucleophile to approach via the optimal Bürgi-Dunitz trajectory (~107°) with minimal steric repulsion. Consequently, the initial hemiaminal and subsequent oxime preferentially form at the C2 position.

Step-by-Step Mechanistic Breakdown
  • Nucleophilic Attack: The highly nucleophilic nitrogen of free hydroxylamine attacks the less hindered C2 carbonyl.

  • Hemiaminal Formation: Proton transfer yields a C2-hemiaminal intermediate.

  • First Dehydration: Loss of water generates the C2-monoxime.

  • Cyclization: The oxime oxygen, acting as an internal nucleophile, attacks the C4 carbonyl (ethyl ketone) to form a 5-membered cyclic hemiacetal-like intermediate (5-hydroxy-4,5-dihydroisoxazole).

  • Aromatization: A second, thermodynamically driven dehydration event yields the fully aromatic 5-ethyl-3-methylisoxazole.

CondensationMechanism A Hexane-2,4-dione + NH₂OH B C2-Hemiaminal Intermediate A->B Nucleophilic Attack at C2 C C2-Monoxime Intermediate B->C -H₂O (Dehydration) D 5-Hydroxy-4,5-dihydroisoxazole (Cyclic Hemiacetal) C->D Intramolecular O-Attack at C4 E 5-Ethyl-3-methylisoxazole (Aromatic Ring) D->E -H₂O (Aromatization)

Fig 1: Stepwise mechanism of 5-ethyl-3-methylisoxazole formation via 1,3-diketone condensation.

Experimental Protocol: 1,3-Diketone Condensation

This protocol is designed as a self-validating system, utilizing visual and spectroscopic checkpoints to ensure reaction fidelity.

Reagents: Hexane-2,4-dione (1.0 equiv), Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv), Sodium carbonate (Na₂CO₃, 0.6 equiv), Methanol/Water (1:2 v/v).

  • Base Neutralization: Dissolve NH₂OH·HCl in the MeOH/H₂O solvent mixture. Slowly add Na₂CO₃ in portions.

    • Causality: NH₂OH is supplied as a stable hydrochloride salt. Na₂CO₃ neutralizes the HCl to liberate the free nucleophilic hydroxylamine base. The evolution of CO₂ gas serves as a visual indicator of neutralization.

  • Electrophile Addition: Once gas evolution ceases completely, add hexane-2,4-dione dropwise at room temperature.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing bis-oxime formation and controlling the exothermic hemiaminal formation.

  • Cyclization & Dehydration: Heat the reaction mixture to reflux (approx. 75 °C) and stir for 12 hours.

    • Causality: While oxime formation occurs readily at room temperature, the subsequent intramolecular attack and final dehydration to the aromatic isoxazole require thermodynamic driving forces (heat) to overcome the activation energy barrier of aromatization.

  • Workup & Isolation: Cool to room temperature. Extract the aqueous mixture with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze the crude product via ¹H NMR. The characteristic isoxazole aromatic proton (C4-H) must appear as a sharp singlet at approximately δ 5.85 ppm, confirming successful ring closure .

Pathway II: 1,3-Dipolar Cycloaddition (Click Chemistry)

An alternative, highly regioselective route to 5-ethyl-3-methylisoxazole utilizes a concerted[3+2] cycloaddition between a nitrile oxide and a terminal alkyne .

Frontier Molecular Orbital (FMO) Theory Dynamics

The regioselectivity of this pericyclic reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (1-butyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (acetonitrile oxide) .

The largest orbital coefficient in the LUMO of the nitrile oxide resides on the carbon atom, while the largest coefficient in the HOMO of the terminal alkyne is on the terminal unsubstituted carbon. The constructive overlap of these primary coefficients dictates the formation of the C3–C4 bond, placing the ethyl group exclusively at the C5 position of the resulting isoxazole ring.

CycloadditionMechanism A Acetohydroximoyl Chloride B Acetonitrile Oxide (1,3-Dipole) A->B + Et₃N / -HCl (In situ generation) D Concerted [3+2] Transition State B->D + C 1-Butyne (Dipolarophile) C->D + E 5-Ethyl-3-methylisoxazole D->E Cycloaddition (Regioselective)

Fig 2: 1,3-dipolar cycloaddition pathway utilizing acetonitrile oxide and 1-butyne.

Experimental Protocol: [3+2] Cycloaddition

Reagents: Acetohydroximoyl chloride (1.0 equiv), 1-Butyne (excess, condensed), Triethylamine (Et₃N, 1.1 equiv), Dichloromethane (DCM).

  • Preparation: Dissolve acetohydroximoyl chloride in anhydrous DCM. Cool the reaction flask to 0 °C using an ice bath. Condense an excess of 1-butyne into the mixture.

    • Causality: 1-Butyne is a highly volatile gas (bp ~8 °C); cooling the reaction ensures it remains in the liquid phase and is available for the bimolecular reaction.

  • Dipole Generation: Add Et₃N dropwise over 30 minutes via a syringe pump.

    • Causality: Et₃N dehydrohalogenates the hydroximoyl chloride to generate acetonitrile oxide. Slow addition ensures a low steady-state concentration of the highly reactive nitrile oxide, suppressing its tendency to undergo homodimerization into 3,4-dimethylfuroxan.

  • Cycloaddition: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Causality: The concerted [3+2] cycloaddition proceeds efficiently at ambient temperature once the dipole is formed.

  • Workup & Purification: Quench with water to remove triethylamine hydrochloride salts. Extract with DCM, dry over MgSO₄, concentrate, and purify via silica gel flash chromatography to isolate the pure isoxazole.

Comparative Data Analysis

Selecting the appropriate synthetic route depends on the scale of synthesis and the tolerance for regioisomeric byproducts. The table below summarizes the quantitative and qualitative differences between the two methodologies.

ParameterCondensation of 1,3-Diketones1,3-Dipolar Cycloaddition
Precursors Hexane-2,4-dione + NH₂OHAcetonitrile oxide + 1-Butyne
Typical Yield 55% – 75%60% – 85%
Regioselectivity Moderate to High (Favors 5-ethyl)Very High (Exclusive 5-ethyl)
Reaction Temperature 65 °C – 80 °C (Reflux)0 °C to Room Temperature
Primary Byproducts 3-ethyl-5-methylisoxazole (isomer)3,4-dimethylfuroxan (dimer)
Scalability Excellent (Industrial standard)Moderate (Requires gas handling)

Conclusion

The synthesis of 5-ethyl-3-methylisoxazole highlights the delicate interplay between kinetics and thermodynamics in heterocyclic chemistry. While the 1,3-dipolar cycloaddition offers superior regiocontrol via predictable FMO interactions, the condensation of hexane-2,4-dione remains the industrial standard due to the operational simplicity and scalability of the self-validating protocol. Mastery of these mechanisms allows drug development professionals to efficiently access this critical pharmacophore for advanced therapeutic applications.

References

  • Progress in the Development and Application of Small Molecule Inhibitors of Bromodomain–Acetyl-lysine Interactions. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • US9675697B2 - BET bromodomain inhibitors and therapeutic methods using the same.Google Patents.
  • Isoxazole synthesis. Organic Chemistry Portal. URL:[Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. URL:[Link]

Exploratory

Unveiling the Mass Spectrometry Fragmentation Pathways of 5-Ethyl-3-Methylisoxazole: A Mechanistic Guide

Executive Summary The isoxazole heterocycle is a privileged scaffold in medicinal chemistry, frequently embedded in 1[1] and2[2]. Specifically, 5-ethyl-3-methylisoxazole serves as a critical structural motif whose metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole heterocycle is a privileged scaffold in medicinal chemistry, frequently embedded in 1[1] and2[2]. Specifically, 5-ethyl-3-methylisoxazole serves as a critical structural motif whose metabolic stability and pharmacokinetic properties must be rigorously profiled during drug development. Mass spectrometry (MS) is the gold standard for this profiling. However, interpreting the MS data requires a deep understanding of the molecule's gas-phase thermodynamics. This whitepaper provides an authoritative, in-depth analysis of the electron ionization (EI) and collision-induced dissociation (CID) fragmentation pathways of 5-ethyl-3-methylisoxazole, equipping analytical scientists with the mechanistic logic required for definitive structural elucidation.

Fundamental Mechanistic Principles of Isoxazole Fragmentation

To accurately interpret the mass spectrum of 5-ethyl-3-methylisoxazole, one must move beyond empirical pattern matching and understand the physical causality driving the fragmentation.

The N-O Bond as the Thermodynamic Trigger: The N-O bond is highly polarized and possesses the lowest bond dissociation energy within the isoxazole ring. Upon ionization, the radical cation is typically localized on the heteroatoms, prompting facile homolytic or heterolytic 3[3]. This initial cleavage relieves ring strain and acts as the universal gateway for subsequent 4[4].

Isomerization and Rearrangement: Gas-phase isoxazole ions do not simply shatter; they rearrange. Following N-O cleavage, the ring-opened intermediate frequently isomerizes into a transient 5[5]. This isomerization is a self-validating mechanistic marker, as it perfectly explains the subsequent neutral loss of carbon monoxide (CO), a process that would be structurally impossible without prior skeletal rearrangement.

Core Fragmentation Pathways of 5-Ethyl-3-Methylisoxazole

The molecular ion ([M]⁺•) of 5-ethyl-3-methylisoxazole appears at m/z 111. From this precursor, three distinct, parallel fragmentation pathways emerge.

Pathway A: Alkyl Substituent Cleavage (α-Cleavage)

The presence of the ethyl group at the C5 position introduces a highly favored aliphatic cleavage route.

  • Loss of Methyl Radical (m/z 96): Alpha-cleavage of the ethyl chain expels a methyl radical (CH₃•, 15 Da). The resulting cation ([M - CH₃]⁺) is heavily favored because the positive charge at the C5 position is resonance-stabilized by the adjacent oxygen atom and the ring's conjugated system.

  • Loss of Ethyl Radical (m/z 82): Complete homolytic cleavage of the C5-ethyl bond expels an ethyl radical (C₂H₅•, 29 Da), leaving a stable isoxazolyl cation.

Pathway B: N-O Bond Cleavage and Azirine Isomerization

Driven by the lability of the N-O bond, the ring opens and isomerizes to 2-propionyl-3-methyl-2H-azirine.

  • Loss of Carbon Monoxide (m/z 83): The azirine intermediate undergoes rapid α-cleavage to expel a neutral CO molecule (28 Da). This transition (m/z 111 → 83) is a 4 for 5-substituted isoxazoles[4].

Pathway C: Retro-1,3-Dipolar Cycloaddition (Cycloreversion)

Isoxazoles are formally the products of 1,3-dipolar cycloadditions between nitrile oxides and alkynes. In the high-energy environment of the mass spectrometer, this process reverses.

  • Cleavage of N-O and C3-C4 Bonds: Yields an acetonitrile oxide radical cation (m/z 57) and neutral 1-butyne (54 Da).

  • Cleavage of O-C5 and C3-C4 Bonds: Yields an5 (m/z 41) and neutral ethylketene (70 Da)[5].

Quantitative Data Summaries

To facilitate rapid spectral interpretation, the core quantitative data is summarized below.

Fragment Ionm/zNeutral LossMass (Da)Mechanistic Origin / Structural Assignment
[M]⁺• 111None05-Ethyl-3-methylisoxazole radical cation
[M - CH₃]⁺ 96CH₃•15α-cleavage of the C5-ethyl group
[M - CO]⁺• 83CO28N-O cleavage, azirine isomerization, CO expulsion
[M - C₂H₅]⁺ 82C₂H₅•29Complete loss of the C5 ethyl substituent
[C₄H₆O]⁺• 70CH₃CN41Cycloreversion yielding ethylketene radical cation
[C₂H₃NO]⁺• 57C₄H₆54Cycloreversion yielding acetonitrile oxide
[C₂H₃N]⁺• 41C₅H₆O70Cycloreversion yielding acetonitrile radical cation

Experimental Protocols: A Self-Validating Workflow

To ensure analytical trustworthiness, mass spectrometric data must be generated through a self-validating system. The following protocol outlines a robust GC-HRMS (Gas Chromatography - High-Resolution Mass Spectrometry) workflow designed to unambiguously map these pathways.

Step 1: Sample Preparation

  • Dissolve the 5-ethyl-3-methylisoxazole standard in MS-grade methanol to a final concentration of 10 µg/mL.

  • Add a stable-isotope-labeled internal standard (e.g., ¹³C-labeled isoxazole) to validate rearrangement pathways by tracking exact mass shifts.

Step 2: Chromatographic Separation

  • Inject 1 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness).

  • Program the oven: Initial hold at 50°C for 2 min, ramp at 15°C/min to 250°C, and hold for 5 min.

Step 3: Electron Ionization (EI) and HRMS Acquisition

  • Operate the EI source at a standard electron energy of 70 eV to ensure reproducible skeletal fragmentation.

  • Maintain the ion source temperature at 230°C to prevent thermal degradation prior to ionization.

  • Acquire data using a Time-of-Flight (TOF) mass analyzer in full-scan mode (m/z 30–300) with a mass accuracy of <5 ppm. High resolution is critical to differentiate isobaric losses (e.g., distinguishing the loss of CO [27.9949 Da] from the loss of C₂H₄ [28.0313 Da]).

Step 4: Orthogonal Validation via Tandem MS (MS/MS)

  • Switch to Product Ion Scan mode. Isolate the precursor ion (m/z 111) in the first quadrupole (Q1).

  • Introduce Argon as the collision gas in Q2 and apply a normalized collision energy (NCE) of 20 eV.

  • Monitor the resulting CID spectrum to confirm direct precursor-to-product transitions (e.g., 111 → 96, 111 → 83), ruling out artifacts from background interference or1[1].

Visualizations

Workflow Prep Sample Preparation GC Gas Chromatography Prep->GC EI Electron Ionization (70 eV) GC->EI MS HRMS Analyzer (TOF) EI->MS Data Data Analysis & CID Validation MS->Data

Experimental GC-HRMS workflow for 5-ethyl-3-methylisoxazole fragmentation analysis.

Pathways M 5-Ethyl-3-methylisoxazole [M]+• m/z 111 A [M - CH3]+ m/z 96 M->A - CH3• (15 Da) B [M - C2H5]+ m/z 82 M->B - C2H5• (29 Da) Az Azirine Intermediate Ring Opening M->Az N-O Cleavage RC1 Acetonitrile (m/z 41) + Ethylketene (m/z 70) M->RC1 Retro-Cycloaddition (O-C5 / C3-C4) RC2 Acetonitrile Oxide (m/z 57) + 1-Butyne (m/z 54) M->RC2 Retro-Cycloaddition (N-O / C3-C4) C [M - CO]+• m/z 83 Az->C - CO (28 Da)

Core mass spectrometry fragmentation pathways of 5-ethyl-3-methylisoxazole.

References

  • [2] Progress in the Development and Application of Small Molecule Inhibitors of Bromodomain–Acetyl-lysine Interactions. Journal of Medicinal Chemistry - ACS Publications. 2

  • [3] Dissociative Electron Attachment induced Ring Opening in Five-Membered Heterocyclic Compounds. RSC Advances.3

  • [4] Vacuum ultraviolet photoionization and ionic fragmentation of the isoxazole molecules. OuluREPO. 4

  • [5] Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry - ACS Publications. 5

  • [1] Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. PubMed. 1

Sources

Protocols & Analytical Methods

Method

applications of 5-ethyl-3-methylisoxazole in agricultural agrochemicals

An in-depth analysis of current literature and commercial agrochemical databases indicates that 5-ethyl-3-methylisoxazole is not presently registered as an active ingredient in agricultural products. However, the isoxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of current literature and commercial agrochemical databases indicates that 5-ethyl-3-methylisoxazole is not presently registered as an active ingredient in agricultural products. However, the isoxazole scaffold is a cornerstone in modern agrochemical design, serving as a "privileged" chemical structure in a variety of successful commercial products. This guide, therefore, focuses on the applications of the broader isoxazole class in agriculture, using 5-ethyl-3-methylisoxazole as a representative, albeit currently non-commercialized, example to illustrate the principles of discovery, screening, and potential application.

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic routes to isoxazole derivatives, detailed protocols for evaluating their potential as fungicides and herbicides, and an exploration of the established mechanisms of action for existing isoxazole-based agrochemicals.

Part 1: The Isoxazole Scaffold in Agrochemical Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in medicinal and agricultural chemistry. Its unique electronic properties, metabolic stability, and ability to adopt a wide range of three-dimensional conformations allow for potent and selective interactions with biological targets.

Synthetic Pathways to 5-ethyl-3-methylisoxazole and its Analogs

The most common and efficient method for synthesizing 3,5-disubstituted isoxazoles like 5-ethyl-3-methylisoxazole is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. An alternative and widely used approach involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.

Protocol 1: Synthesis of 5-ethyl-3-methylisoxazole via Condensation

This protocol outlines a standard laboratory procedure for the synthesis of the title compound from ethyl acetoacetate and hydroxylamine, followed by alkylation.

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

  • Ethyl iodide

  • Sodium ethoxide

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • Formation of 3-methylisoxazol-5-one:

    • Dissolve 10 g of hydroxylamine hydrochloride in 50 mL of water.

    • In a separate flask, dissolve 13 g of ethyl acetoacetate in 100 mL of ethanol.

    • Cool both solutions to 0-5 °C in an ice bath.

    • Slowly add the hydroxylamine solution to the ethyl acetoacetate solution with constant stirring.

    • Gradually add a solution of 4 g of sodium hydroxide in 20 mL of water, keeping the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

    • Filter the crude 3-methylisoxazol-5-one, wash with cold water, and dry.

  • Ethylation to form 5-ethyl-3-methylisoxazole:

    • Prepare a solution of sodium ethoxide by dissolving 2.3 g of sodium in 50 mL of absolute ethanol.

    • Add 8.3 g of the dried 3-methylisoxazol-5-one to the sodium ethoxide solution.

    • To this mixture, add 15.6 g of ethyl iodide dropwise.

    • Reflux the reaction mixture for 4 hours.

    • Cool the mixture, pour it into 200 mL of water, and extract with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain 5-ethyl-3-methylisoxazole.

Known Isoxazole Agrochemicals and Their Modes of Action

Several isoxazole derivatives have been successfully commercialized as agrochemicals. Understanding their function provides a roadmap for evaluating novel compounds like 5-ethyl-3-methylisoxazole.

Agrochemical Class Mode of Action Primary Use
Hymexazol FungicideDNA/RNA synthesis inhibitionSoil and seed treatment for diseases caused by Fusarium, Aphanomyces, and Pythium.
Isoxaflutole HerbicideProtox inhibitor (HPPD inhibitor)Broadleaf and grass weed control in corn.
Isoxaben HerbicideCellulose biosynthesis inhibitorPre-emergent control of broadleaf weeds in turf and ornamentals.

Part 2: Application Notes & Screening Protocols

The following protocols are designed as a starting point for evaluating the potential of novel isoxazole derivatives, such as 5-ethyl-3-methylisoxazole, in key agrochemical applications.

Fungicidal Activity Screening

Rationale: Fungi are a major cause of crop loss. The isoxazole, hymexazol, is a successful soil fungicide. Therefore, screening for activity against common soil-borne pathogens is a logical first step.

Protocol 2: In Vitro Antifungal Assay against Fusarium oxysporum

Objective: To determine the half-maximal effective concentration (EC50) of a test compound against a key plant pathogenic fungus.

Materials:

  • Pure sample of 5-ethyl-3-methylisoxazole

  • Fusarium oxysporum culture

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of 5-ethyl-3-methylisoxazole in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create working solutions of 1000, 500, 250, 125, 62.5, and 31.25 ppm in sterile distilled water.

  • Amended Media Preparation: Add the appropriate volume of each working solution to molten PDA (cooled to ~45-50 °C) to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 ppm. Also prepare a control plate with DMSO only.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing F. oxysporum culture onto the center of each solidified PDA plate.

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage inhibition of mycelial growth for each concentration compared to the control. Determine the EC50 value by probit analysis.

Diagram 1: Workflow for Fungicidal Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution (10,000 ppm in DMSO) dilutions Create Serial Dilutions stock->dilutions media Prepare Amended PDA Media dilutions->media inoculate Inoculate Plates with F. oxysporum media->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate % Inhibition measure->calculate ec50 Determine EC50 calculate->ec50

A streamlined workflow for the in vitro screening of novel compounds against fungal pathogens.

Herbicidal Activity Screening

Rationale: The commercial success of isoxaflutole as a potent herbicide makes this an important area of investigation for new isoxazole analogs. Pre-emergent and post-emergent screens are necessary to identify the mode of action.

Protocol 3: Pre-Emergent Herbicidal Assay on Arabidopsis thaliana

Objective: To assess the ability of a test compound to inhibit seed germination and early seedling growth.

Materials:

  • Pure sample of 5-ethyl-3-methylisoxazole

  • Arabidopsis thaliana seeds (Columbia-0 ecotype)

  • 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Acetone

  • Sterile petri dishes (60 mm)

  • Growth chamber

Procedure:

  • Test Compound Preparation: Prepare a 100 mM stock solution of 5-ethyl-3-methylisoxazole in acetone. Create serial dilutions to be added to the growth medium.

  • Amended Media: Add the test compound to molten MS agar to achieve final concentrations of 1, 5, 10, 25, and 50 µM. Include an acetone-only control.

  • Seed Sterilization and Plating: Surface sterilize A. thaliana seeds with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and rinse with sterile water. Plate approximately 50-100 seeds on each prepared petri dish.

  • Stratification: Wrap the plates and store them at 4 °C in the dark for 48-72 hours to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22 °C.

  • Data Collection: After 7-10 days, record the germination rate, root length, and observe any phenotypic changes (e.g., bleaching, growth arrest).

  • Analysis: Quantify the effect of the compound on each parameter relative to the control.

Diagram 2: Decision Tree for Herbicide Mode of Action

G start Observe Phenotype in Herbicidal Screen bleaching Bleaching of New Tissues? start->bleaching growth_arrest Rapid Growth Arrest? start->growth_arrest root_swelling Root Swelling/ Stunted Growth? start->root_swelling bleaching->growth_arrest No ppd Potential HPPD Inhibitor (e.g., Isoxaflutole) bleaching->ppd Yes growth_arrest->root_swelling No als Potential ALS Inhibitor growth_arrest->als Yes microtubule Potential Microtubule Assembly Inhibitor root_swelling->microtubule Yes other Other Mode of Action root_swelling->other No

A simplified decision tree to guide the initial investigation into a herbicide's mode of action based on phenotype.

Part 3: Trustworthiness and Self-Validating Systems

To ensure the reliability of the screening data, every protocol must incorporate a self-validating system:

  • Positive Control: In every assay, a known active ingredient from the same chemical class (e.g., hymexazol for the antifungal assay, isoxaflutole for the herbicidal assay) should be run in parallel. This validates that the assay is performing as expected and provides a benchmark for the potency of the test compound.

  • Dose-Response Curve: Evaluating compounds at multiple concentrations is critical. A clear dose-response relationship, where the inhibitory effect increases with concentration, provides strong evidence of a specific biological activity rather than an artifact.

  • Negative Control: A vehicle control (e.g., DMSO or acetone alone) is essential to ensure that the solvent is not causing any of the observed effects.

  • Reproducibility: All experiments should be conducted with a minimum of three biological replicates to ensure the statistical significance of the results.

By adhering to these principles, researchers can have high confidence in their findings and make informed decisions about which compounds warrant further development. The journey from a novel isoxazole derivative to a registered agrochemical is long and complex, but it begins with robust and reliable screening data.

References

  • Lamberth, C. (2018). Isoxazoles in Agrochemicals. Chimia, 72(10), 653-659. Available at: [Link]

  • United States Environmental Protection Agency. (1998). Isoxaflutole: Pesticide Fact Sheet. Available at: [Link]

  • Shan, W., et al. (2012). Design, Synthesis, and Herbicidal Activity of Novel Isoxazole-Containing Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry, 60(19), 4843-4850. Available at: [Link]

Application

Application Note: 5-Ethyl-3-methylisoxazole as a Privileged Building Block in Epigenetic Drug Discovery

Executive Summary & Mechanistic Rationale In the landscape of epigenetic drug discovery, targeting the Bromodomain and Extra-Terminal (BET) family of reader proteins has emerged as a highly validated therapeutic strategy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of epigenetic drug discovery, targeting the Bromodomain and Extra-Terminal (BET) family of reader proteins has emerged as a highly validated therapeutic strategy for oncology and inflammatory diseases. BET bromodomains function by recognizing acetylated lysine (KAc) residues on histone tails. To competitively inhibit this protein-protein interaction, small molecules must feature a highly optimized KAc mimic[1].

While 3,5-dimethylisoxazole is the classical, widely deployed KAc mimic, 5-ethyl-3-methylisoxazole has gained significant traction as a versatile structural analog[1]. Substituting the 5-methyl group with an ethyl moiety provides medicinal chemists with a critical vector to probe the steric boundaries of the bromodomain's ZA channel. This modification not only alters the lipophilicity (LogP) and metabolic stability of the resulting Active Pharmaceutical Ingredient (API) but also provides a distinct intellectual property space for novel scaffold generation[2].

Structural Biology & Binding Kinetics

The efficacy of 5-ethyl-3-methylisoxazole as a building block relies on its precise spatial orientation within the KAc-binding pocket of BET bromodomains (such as BRD2 and BRD4). The causality of its binding affinity is driven by a highly conserved hydrogen-bonding network:

  • Isoxazole Oxygen: Acts as a hydrogen bond acceptor, interacting directly with the side-chain amine of a conserved asparagine residue (e.g., Asn140 in BRD4 or Asn156 in BRD2)[1].

  • Isoxazole Nitrogen: Receives a water-mediated hydrogen bond from a conserved tyrosine residue (e.g., Tyr97 in BRD4)[1].

  • 3-Methyl Group: Packs neatly into the hydrophobic WPF (Trp-Pro-Phe) shelf region, stabilizing the complex through van der Waals interactions[1].

  • 5-Ethyl Group: Extends outward into the solvent-exposed ZA channel. The added steric bulk of the ethyl group (compared to a methyl group) alters the desolvation penalty and lipophilic fit, which can be leveraged to tune isoform selectivity[1].

BindingMechanics Isoxazole 5-Ethyl-3-methylisoxazole (KAc Mimic) O_atom Isoxazole Oxygen Isoxazole->O_atom N_atom Isoxazole Nitrogen Isoxazole->N_atom Ethyl 5-Ethyl Group Isoxazole->Ethyl Methyl 3-Methyl Group Isoxazole->Methyl Asn140 Asn140 (BRD4) Direct H-Bond O_atom->Asn140 H-bond acceptor WaterTyr Conserved Water Tyr97 Network N_atom->WaterTyr H-bond acceptor ZA_Channel ZA Channel Steric Extension Ethyl->ZA_Channel Lipophilic fit WPF_Shelf WPF Shelf Hydrophobic Pocket Methyl->WPF_Shelf Hydrophobic packing

Caption: BRD4 Bromodomain Binding Interactions of the 5-Ethyl-3-methylisoxazole pharmacophore.

Comparative Structure-Activity Relationship (SAR) Data

When integrating 5-ethyl-3-methylisoxazole into a core API scaffold (such as a γ-carboline or pyrido[4,3-b]indole core), the extension from a methyl to an ethyl group at the 5-position typically results in a quantifiable shift in binding affinity. The table below summarizes the binding kinetics (Ki) against BRD4 domains, demonstrating how the ethyl extension probes the spatial limits of the ZA channel[2].

Isoxazole HeadgroupAPI Core ScaffoldTarget DomainBinding Affinity (Ki, nM)
3,5-Dimethylisoxazole (Cmpd 6)1-Chloro-8-methoxy-5H-pyrido[4,3-b]indoleBRD4 BD1373
3,5-Dimethylisoxazole (Cmpd 6)1-Chloro-8-methoxy-5H-pyrido[4,3-b]indoleBRD4 BD2196
5-Ethyl-3-methylisoxazole (Cmpd 8)1-Chloro-8-methoxy-5H-pyrido[4,3-b]indoleBRD4 BD12814
5-Ethyl-3-methylisoxazole (Cmpd 8)1-Chloro-8-methoxy-5H-pyrido[4,3-b]indoleBRD4 BD22182

Data Interpretation: While the 5-ethyl derivative (Cmpd 8) exhibits a reduction in raw binding affinity compared to its dimethyl counterpart, it provides a critical baseline for designing next-generation inhibitors where the ZA channel requires specific lipophilic engagement to achieve selectivity over other bromodomain families[2].

Synthetic Workflows & Self-Validating Protocols

To utilize 5-ethyl-3-methylisoxazole as a building block, it must be functionalized—typically via halogenation at the 4-position—to create a cross-coupling handle. The resulting 4-bromo-5-ethyl-3-methylisoxazole can then be subjected to cryogenic borylation or used directly as an electrophile in Suzuki-Miyaura couplings[3][4].

SyntheticWorkflow SM 5-Ethyl-3-methylisoxazole (Starting Material) Bromination Regioselective Bromination (NBS, DMF, 25°C) SM->Bromination Electrophilic Aromatic Substitution Intermediate 4-Bromo-5-ethyl-3-methylisoxazole (Stable Electrophile) Bromination->Intermediate Validated by loss of C4-H NMR signal Lithiation Halogen-Metal Exchange (n-BuLi, THF, -78°C) Intermediate->Lithiation Cryogenic control prevents ring-opening Coupling Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, Base, Heat) Intermediate->Coupling Or reacts directly with Aryl Boronate Boronate Isoxazole-4-boronic acid pinacol ester (Nucleophilic Partner) Lithiation->Boronate Quench with isopropoxyborolane Boronate->Coupling Reacts with Aryl Halide core API Target BET Inhibitor (Functionalized Scaffold) Coupling->API Final Assembly

Caption: Synthetic workflow for integrating 5-ethyl-3-methylisoxazole into API scaffolds.

Protocol A: Regioselective Electrophilic Bromination

Objective: Synthesize 4-bromo-5-ethyl-3-methylisoxazole as a stable cross-coupling intermediate[4]. Causality & Design: The isoxazole ring is highly electron-rich at the 4-position. Using N-bromosuccinimide (NBS) in a polar aprotic solvent (DMF) allows for mild, room-temperature electrophilic aromatic substitution without the need for harsh Lewis acids.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 5-ethyl-3-methylisoxazole (1.0 equiv, e.g., 14.7 mmol) and anhydrous DMF (0.5 M concentration) under an inert nitrogen atmosphere[4].

  • Reagent Addition: Add N-bromosuccinimide (1.2 equiv, 17.6 mmol) in a single portion. The slight excess ensures complete conversion of the starting material[4].

  • Reaction: Stir the mixture at room temperature (25 °C) for 12–16 hours[4].

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is deemed complete when the starting material spot vanishes. Crucial Validation: Analyze a crude aliquot via 1H NMR (300 MHz, CDCl3). The successful bromination is definitively confirmed by the complete disappearance of the sharp C4-H singlet originally present at ~5.85 ppm[5].

  • Workup: Dilute the reaction mixture with water to precipitate succinimide and extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the brominated intermediate[4].

Protocol B: Cryogenic Lithiation and Borylation

Objective: Convert 4-bromo-5-ethyl-3-methylisoxazole into its corresponding pinacol boronate ester for use as a nucleophilic coupling partner[3]. Causality & Design: Halogen-metal exchange using n-Butyllithium (n-BuLi) generates a highly reactive isoxazolyllithium species. This intermediate is notoriously unstable and prone to ring-opening fragmentation (yielding nitriles and enolates) if thermal energy is present. Therefore, strict cryogenic control (-78 °C) is non-negotiable[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-5-ethyl-3-methylisoxazole (1.0 equiv, 0.847 mmol) in anhydrous THF (0.2 M) in a Schlenk flask under argon. Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C[3].

  • Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 1.6 equiv, 1.36 mmol) over 5 minutes. Stir the mixture at -78 °C for precisely 20 minutes[3].

    • Self-Validation: A transient color change (often pale yellow to deep orange) indicates the successful formation of the organolithium species. Do not exceed 20 minutes to prevent degradation.

  • Borylation: Rapidly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.8 equiv, 1.53 mmol) to trap the lithiated intermediate[3].

  • Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl.

  • Validation: Following standard extraction and column chromatography, validate the product via 1H NMR. The appearance of a massive 12-proton singlet at ~1.30 ppm confirms the successful installation of the pinacol ester moiety.

Sources

Method

Advanced Application Note: Palladium-Catalyzed C4-Functionalization of 5-Ethyl-3-methylisoxazole

Introduction & Strategic Rationale Isoxazoles are privileged pharmacophores in drug discovery, frequently utilized as bioisosteres for esters and amides in the development of COX-2 inhibitors, nicotinic receptor modulato...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Isoxazoles are privileged pharmacophores in drug discovery, frequently utilized as bioisosteres for esters and amides in the development of COX-2 inhibitors, nicotinic receptor modulators, and anticancer agents[1]. Among substituted isoxazoles, 5-ethyl-3-methylisoxazole presents a unique synthetic profile. Because the C3 (methyl) and C5 (ethyl) positions are sterically and electronically blocked, the heteroaromatic ring possesses only one available site for functionalization: the C4 position .

This structural constraint eliminates the regioselectivity issues (e.g., competing C5-activation) that typically plague transition-metal catalyzed cross-couplings of unsubstituted or monosubstituted isoxazoles[2]. Consequently, 5-ethyl-3-methylisoxazole is an ideal substrate for divergent C4-derivatization. This application note details two field-proven methodologies for C4-functionalization:

  • Direct Palladium-Catalyzed C-H Arylation (Atom-economical, modern approach).

  • Electrophilic C4-Iodination followed by Suzuki-Miyaura Cross-Coupling (Classical, highly reliable approach for complex partners)[3].

Mechanistic Insights: The C4 C-H Activation Pathway

Direct C-H arylation bypasses the need for pre-functionalized halides, adhering to green chemistry principles. The transformation of 5-ethyl-3-methylisoxazole at the C4 position is governed by a Concerted Metalation-Deprotonation (CMD) mechanism.

Causality Behind Reaction Parameters
  • Catalyst & Ligand: Pd(OAc)₂ is preferred as the Pd(II) source. Electron-rich, sterically demanding biaryl phosphine ligands (e.g., DavePhos) accelerate the oxidative addition of the aryl halide and prevent catalyst aggregation.

  • Proton Shuttle (PivOH): The addition of catalytic pivalic acid (PivOH) is critical. The pivalate anion acts as an intramolecular proton shuttle during the CMD transition state, lowering the activation energy barrier for C-H bond cleavage at the C4 position.

  • Solvent: N,N-Dimethylacetamide (DMA) provides the optimal dielectric constant to stabilize the highly polar CMD transition state while allowing for the elevated temperatures (110 °C) required to drive the catalytic cycle.

CatalyticCycle Pd0 Active Pd(0) Species OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br CMD CMD C-H Activation at C4 Position OxAdd->CMD + Isoxazole, PivOH - HBr RedElim Reductive Elimination C4-Aryl Isoxazole CMD->RedElim Intermediate Rearrangement RedElim->Pd0 Product Release

Mechanistic pathway of Pd-catalyzed C-H arylation at the C4 position via CMD.

Quantitative Data: Reaction Optimization

To demonstrate the necessity of the chosen parameters, the table below summarizes the optimization of the direct C4-arylation of 5-ethyl-3-methylisoxazole with 4-bromoanisole.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base / AdditiveSolventTemp (°C)Yield (%)
1Pd(OAc)₂NoneK₂CO₃DMA11045%
2Pd(OAc)₂PPh₃K₂CO₃DMA11052%
3Pd(OAc)₂DavePhosK₂CO₃DMA11068%
4 Pd(OAc)₂ DavePhos K₂CO₃ / PivOH (30%) DMA 110 89%
5Pd(PPh₃)₄NoneK₂CO₃ / PivOH (30%)Toluene11022%

Data Interpretation: Entry 4 highlights the synergistic effect of DavePhos and PivOH, establishing a self-validating baseline for the protocol below.

Experimental Protocols

Protocol A: Direct C4-Arylation of 5-Ethyl-3-methylisoxazole

This protocol describes the coupling of 5-ethyl-3-methylisoxazole with aryl bromides.

Reagents:

  • 5-Ethyl-3-methylisoxazole (1.0 mmol, 111.1 mg)

  • Aryl bromide (1.2 mmol)

  • Palladium(II) acetate (0.05 mmol, 11.2 mg)

  • DavePhos (0.10 mmol, 39.4 mg)

  • Potassium carbonate (2.0 mmol, 276.4 mg)

  • Pivalic acid (0.30 mmol, 30.6 mg)

  • Anhydrous DMA (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Backfill with Argon (3 cycles).

  • Reagent Loading: Add Pd(OAc)₂, DavePhos, K₂CO₃, and PivOH to the tube. Validation Checkpoint: The mixture should appear as a heterogeneous pale-yellow suspension.

  • Substrate Addition: Inject anhydrous DMA, followed by 5-ethyl-3-methylisoxazole and the aryl bromide via syringe. Seal the tube with a Teflon screw cap.

  • Thermal Activation: Submerge the tube in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours. Validation Checkpoint: The solution will transition to a dark brown/black color, indicating the formation of active Pd(0) species.

  • Quenching & Extraction: Cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and quench with distilled water (20 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMA. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the C4-arylated product.

Protocol B: Two-Step C4-Iodination & Suzuki-Miyaura Coupling

For sterically hindered or electronically deactivated coupling partners where direct C-H activation fails, pre-functionalization via iodination is required[3]. The electron-donating C3-methyl and C5-ethyl groups make the C4 position highly nucleophilic, allowing for rapid electrophilic halogenation.

Step 1: C4-Iodination

  • Dissolve 5-ethyl-3-methylisoxazole (5.0 mmol) in Acetonitrile (15 mL).

  • Add N-Iodosuccinimide (NIS) (5.5 mmol) and Trifluoroacetic acid (TFA) (0.5 mmol).

  • Stir at 60 °C for 4 hours. Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 9:1); the starting material spot will disappear, replaced by a lower-Rf UV-active spot.

  • Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted iodine species. Extract with DCM, dry, and concentrate to yield 4-iodo-5-ethyl-3-methylisoxazole (Typical yield: >90%).

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a Schlenk tube, combine 4-iodo-5-ethyl-3-methylisoxazole (1.0 mmol), Aryl boronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add Toluene (4 mL), Ethanol (1 mL), and 2M aqueous Na₂CO₃ (2 mL).

  • Degas the biphasic mixture via sparging with Argon for 10 minutes.

  • Heat at 90 °C for 12 hours.

  • Cool, separate the organic layer, dry over MgSO₄, and purify via silica gel chromatography.

Experimental Workflow Visualization

Workflow Step1 Inert Atmosphere Setup (Ar/N2) Step2 Reagent Loading: Isoxazole, Ar-X, Pd, Base Step1->Step2 Step3 Thermal Activation (110 °C, 16h) Step2->Step3 Step4 Aqueous Quench & Extraction (EtOAc) Step3->Step4 Step5 Silica Gel Chromatography Step4->Step5 Step6 LC-MS / NMR Validation Step5->Step6

Standard workflow for the direct Pd-catalyzed C4-arylation of isoxazoles.

References

  • Improving the Nicotinic Pharmacophore with a Series of (Isoxazole)methylene-1-azacyclic Compounds: Synthesis, Structure−Activity Relationship, and Molecular Modeling Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Palladium-Catalyzed C4,C5-Diarylation of Isoxazole-3-Carboxylate by Double C−H Bond Functionalization Source: ResearchGate / Chemistry Europe URL:[Link][2]

  • Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles Source: PubMed Central (PMC), NIH URL:[Link][3]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction Source: RSC Advances (Royal Society of Chemistry) URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve low yield in 5-ethyl-3-methylisoxazole preparation

Technical Support Center: Synthesis of 5-Ethyl-3-Methylisoxazole Welcome to the technical support center for the synthesis of 5-ethyl-3-methylisoxazole. This guide is designed for researchers, chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 5-Ethyl-3-Methylisoxazole

Welcome to the technical support center for the synthesis of 5-ethyl-3-methylisoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable solutions to improve reaction yields.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of 5-ethyl-3-methylisoxazole are a frequent challenge. This section addresses specific experimental issues with detailed explanations and corrective protocols.

Q1: My reaction of 2,4-hexanedione with hydroxylamine is resulting in a low yield of the desired 5-ethyl-3-methylisoxazole. What are the likely causes and how can I improve it?

A1: The primary cause of low yields in this classic isoxazole synthesis often lies in suboptimal reaction conditions and the formation of isomeric byproducts. The reaction proceeds via the condensation of a 1,3-dicarbonyl compound (2,4-hexanedione) with hydroxylamine. The control of pH is a critical factor in this reaction.

Core Issues and Solutions:

  • Incorrect pH: The reaction is highly pH-dependent. An acidic medium is required to protonate the hydroxylamine, increasing its reactivity. However, a pH that is too low can lead to the decomposition of hydroxylamine. The optimal pH is typically in the range of 4-5.

  • Isomer Formation: The unsymmetrical nature of 2,4-hexanedione can lead to the formation of two regioisomers: 5-ethyl-3-methylisoxazole and 3-ethyl-5-methylisoxazole. The desired isomer is usually the major product, but the reaction conditions can influence the isomeric ratio.

  • Suboptimal Temperature: Like many condensation reactions, the temperature plays a crucial role. Running the reaction at too low a temperature can lead to an incomplete reaction, while too high a temperature can promote the formation of side products and decomposition.

Troubleshooting Protocol:

  • pH Optimization:

    • Dissolve hydroxylamine hydrochloride in water and adjust the pH to 4.5 using a buffer solution (e.g., acetate buffer) or by the careful addition of a base like sodium acetate.

    • Monitor the pH of the reaction mixture throughout the addition of 2,4-hexanedione and adjust as necessary.

  • Temperature Control:

    • Start the reaction at a lower temperature (e.g., 0-5 °C) during the initial addition of reagents to control the exotherm.

    • After the initial addition, allow the reaction to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) to drive the reaction to completion.

  • Reagent Purity:

    • Ensure the purity of the 2,4-hexanedione, as impurities can lead to the formation of undesired byproducts.

Experimental Workflow for Improved Yield:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification hydroxylamine Dissolve Hydroxylamine HCl in Water ph_adjust Adjust pH to 4.5 with Acetate Buffer hydroxylamine->ph_adjust addition Slowly Add 2,4-Hexanedione to Hydroxylamine Solution at 0-5 °C ph_adjust->addition dione Prepare 2,4-Hexanedione Solution dione->addition warm Warm to Room Temperature addition->warm heat Heat to 50-60 °C and Monitor by TLC/GC warm->heat quench Quench Reaction with Water heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product 5-Ethyl-3-methylisoxazole

Caption: Optimized workflow for the synthesis of 5-ethyl-3-methylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions in the synthesis of 5-ethyl-3-methylisoxazole from 2,4-hexanedione and hydroxylamine?

A1: The most common side reaction is the formation of the regioisomer, 3-ethyl-5-methylisoxazole. Additionally, incomplete cyclization can lead to the formation of the corresponding oxime intermediate. Under harsh conditions, polymerization or decomposition of the starting materials and product can also occur.

G reagents 2,4-Hexanedione + Hydroxylamine desired_product 5-Ethyl-3-methylisoxazole (Major Product) reagents->desired_product Desired Pathway isomer 3-Ethyl-5-methylisoxazole (Minor Product) reagents->isomer Side Reaction 1 oxime Oxime Intermediate reagents->oxime Incomplete Reaction

Caption: Reaction pathways in the synthesis of 5-ethyl-3-methylisoxazole.

Q2: Are there alternative synthetic routes to prepare 5-ethyl-3-methylisoxazole with potentially higher yields?

A2: Yes, several alternative methods have been reported. One notable approach is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. For the synthesis of 5-ethyl-3-methylisoxazole, this would involve the reaction of 1-butyne with acetonitrile oxide. This method can offer better regioselectivity and higher yields, although it may require the in-situ generation of the nitrile oxide, which can be a sensitive procedure.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the product?

A3: A combination of techniques is recommended for comprehensive analysis:

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) To monitor the consumption of starting materials and the formation of the product in real-time.
Gas Chromatography-Mass Spectrometry (GC-MS) To determine the conversion, product purity, and identify any volatile byproducts, including the isomeric impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) For unambiguous structural confirmation of the final product and to determine the isomeric ratio.
Infrared (IR) Spectroscopy To identify the key functional groups present in the product and confirm the absence of starting material functionalities.

References

  • Synthesis of Isoxazoles: A comprehensive overview of isoxazole synthesis methodologies. Comprehensive Organic Synthesis II, 4 , 341-394 (2014). [Link]

  • The Chemistry of Isoxazoles: A detailed book chapter on the chemistry and synthesis of isoxazoles. The Chemistry of Heterocyclic Compounds, 69 , 1-254 (2008). [Link]

  • A convenient synthesis of 3,5-disubstituted isoxazoles: A research article describing a practical method for the synthesis of isoxazoles. Tetrahedron Letters, 43 (46), 8375-8377 (2002). [Link]

Optimization

troubleshooting common impurities in 5-ethyl-3-methylisoxazole production

Technical Support Center: Troubleshooting 5-Ethyl-3-methylisoxazole Production Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 5-Ethyl-3-methylisoxazole Production

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing 5-ethyl-3-methylisoxazole. This specific heterocycle is a highly privileged pharmacophore fragment, serving as a critical acetyl-lysine mimic in the development of BET bromodomain inhibitors (e.g., targeting BRD2, BRD3, and BRD4)[1].

However, synthesizing this fragment with high purity is notoriously difficult. The process is often plagued by regioisomeric contamination, unreacted intermediates, and ring-cleavage byproducts. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure absolute structural integrity in your workflows.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My Claisen condensation yields a difficult-to-separate mixture of 5-ethyl-3-methylisoxazole and 3-ethyl-5-methylisoxazole. How do I achieve >95% regioselectivity? A1: The formation of regioisomers is the most prevalent challenge in the from unsymmetrical 1,3-dicarbonyl compounds[2]. When reacting hexane-2,4-dione with hydroxylamine, the nucleophile can attack either the C2 or C4 carbonyl carbon with near-equal probability, resulting in a ~1:1 isomeric mixture. The Causality & Solution: To establish strict regiocontrol, you must electronically differentiate the two electrophilic centers. Convert the 1,3-dicarbonyl into a β-enamino ketone prior to cyclocondensation[3]. The enamine nitrogen donates electron density, softening the adjacent carbonyl and directing the initial hydroxylamine attack exclusively to the more electrophilic, unfunctionalized carbonyl carbon. Adding a Lewis acid (e.g., BF3·OEt2) further coordinates the intermediate, locking the conformation to exclusively yield the 5-ethyl-3-methylisoxazole isomer[3].

Q2: I am utilizing a 1,3-dipolar cycloaddition route, but my LC-MS shows a massive peak corresponding to a furoxan dimer. What is going wrong? A2: In 1,3-dipolar cycloadditions, nitrile oxides are generated in situ from hydroximoyl chlorides. Nitrile oxides are transient, highly reactive 1,3-dipoles. If the localized concentration of the nitrile oxide exceeds the availability of the dipolarophile (the alkyne), it will rapidly undergo a [3+2] self-cycloaddition to form 1,2,5-oxadiazole 2-oxides, commonly known as furoxans[2]. The Causality & Solution: This is a kinetic mismatch. To prevent dimerization, ensure the alkyne is in large excess and use a syringe pump to add the dehydrohalogenating base (e.g., triethylamine) dropwise over several hours. This maintains a steady, ultra-low concentration of the reactive nitrile oxide, allowing the to outcompete dimerization[4].

Q3: My product degrades during downstream deprotection steps. Why is the isoxazole ring opening? A3: The N-O bond of the isoxazole ring is relatively weak and highly sensitive to specific microenvironments[2]. The Causality & Solution: Catalytic hydrogenation (e.g., H2 with Pd/C) will reductively cleave the N-O bond, yielding a β-amino enone. Furthermore, prolonged exposure to strong bases (like NaOH at elevated temperatures) induces deprotonation at the C4 position, triggering a ring-opening cascade that forms β-ketonitriles[2]. You must switch to orthogonal protecting groups (e.g., Boc, TBS) that can be removed under mild acidic or fluoride-mediated conditions.

Part 2: Quantitative Data & Analytical Profiling

To ensure your analytical workflows can distinguish between the target product and common impurities, reference the self-validating analytical parameters below.

Table 1: Impurity Profiling and Mitigation Data

Analyte / ImpurityStructural Characteristic1H NMR (CDCl3) SignatureRP-HPLC RTMitigation Strategy
5-Ethyl-3-methylisoxazole Target Productδ 5.85 (s, 1H), 2.66 (q, 2H), 2.40 (s, 3H), 1.28 (t, 3H)[5]~4.2 minN/A
3-Ethyl-5-methylisoxazole RegioisomerShifted C4 proton (~δ 5.80), swapped alkyl shifts~4.5 minUse β-enamino ketone intermediate[3]
Furoxan derivative Nitrile oxide dimerAbsence of isoxazole C4 proton (δ 5.85)~6.8 minSyringe pump addition of Et3N[2]
β-Ketonitrile Ring-cleavage byproductAppearance of nitrile (C≡N) stretch in IR (~2250 cm⁻¹)~2.1 minAvoid strong bases / reductive conditions[2]

Part 3: Reaction Pathway Visualization

The following logic diagram illustrates the mechanistic divergence between standard synthesis and the optimized, regioselective route.

G N1 1,3-Dicarbonyl Precursor N3 Standard Claisen Condensation N1->N3 N5 β-Enamino Ketone Intermediate N1->N5 Amine Addition N2 Hydroxylamine (NH2OH) N2->N3 N6 Lewis Acid Catalysis (e.g., BF3·OEt2) N2->N6 N4 Regioisomer Mixture (3-Ethyl vs 5-Ethyl) N3->N4 Poor Selectivity N5->N6 N7 5-Ethyl-3-methylisoxazole (High Regiopurity) N6->N7 Steric/Electronic Control

Decision tree for regioselective isoxazole synthesis via Claisen vs. β-enamino ketone routes.

Part 4: Self-Validating Experimental Protocol

Regioselective Synthesis of 5-Ethyl-3-methylisoxazole via β-Enamino Ketone This protocol bypasses the regioisomeric scrambling of standard Claisen condensations by utilizing a sterically and electronically locked enamine intermediate[3].

Step 1: Enamine Formation

  • In a 250 mL round-bottom flask equipped with a Dean-Stark trap, dissolve hexane-2,4-dione (1.0 eq, 10 mmol) in 50 mL of anhydrous toluene.

  • Add pyrrolidine (1.1 eq, 11 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reflux the mixture at 110°C until the theoretical volume of water is collected in the trap (approx. 2-3 hours).

  • Validation Check: Remove an aliquot and analyze via TLC (Hexane:EtOAc 4:1). The disappearance of the dicarbonyl spot confirms completion.

  • Concentrate the mixture under reduced pressure to yield the crude β-enamino ketone.

Step 2: Lewis Acid-Mediated Cyclocondensation

  • Dissolve the crude β-enamino ketone in 40 mL of anhydrous ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq, 15 mmol) followed by the dropwise addition of boron trifluoride etherate (BF3·OEt2, 0.1 eq) under a nitrogen atmosphere.

  • Heat the reaction mixture to 80°C and stir for 5 hours. The Lewis acid coordinates the enamine, ensuring the hydroxylamine selectively attacks the non-aminated carbonyl.

  • Validation Check: LC-MS should indicate a single mass peak corresponding to the target isoxazole, with no secondary peak for the 3-ethyl-5-methyl regioisomer.

Step 3: Workup and Purification

  • Cool the reaction to room temperature and quench slowly with 30 mL of saturated aqueous NaHCO3 to neutralize the Lewis acid and HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to afford pure 5-ethyl-3-methylisoxazole as a colorless oil.

References[2] BenchChem. "Troubleshooting guide for the synthesis of isoxazole derivatives." BenchChem Technical Resources. URL:https://www.benchchem.com[1] ACS Publications. "Progress in the Development and Application of Small Molecule Inhibitors of Bromodomain–Acetyl-lysine Interactions." Journal of Medicinal Chemistry. URL: https://pubs.acs.org[5] Google Patents. "US9675697B2 - BET bromodomain inhibitors and therapeutic methods using the same." US Patent Office. URL:https://patents.google.com/patent/US9675697B2/en[3] PMC. "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones." RSC Advances. URL:https://www.ncbi.nlm.nih.gov[4] Organic Chemistry Portal. "Isoxazole synthesis." Organic Chemistry Portal Literature. URL:https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm

Sources

Troubleshooting

reducing side reactions during 5-ethyl-3-methylisoxazole functionalization

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-ethyl-3-methylisoxazole. This document provides in-depth troubleshooting advice and answ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-ethyl-3-methylisoxazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of functionalizing this versatile heterocyclic scaffold. Our focus is on anticipating and mitigating common side reactions to enhance the efficiency and success of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the primary site of electrophilic aromatic substitution on the 5-ethyl-3-methylisoxazole ring, and why?

A1: The primary site for electrophilic aromatic substitution (EAS) on 3,5-dialkyl-substituted isoxazoles is the C4 position. This regioselectivity is governed by the electronic properties of the isoxazole ring, where the C4 position is the most electron-rich and can best stabilize the positive charge in the reaction intermediate.

Q2: My isoxazole ring appears to be cleaving under my reaction conditions. What are the most common causes?

A2: The isoxazole ring is susceptible to cleavage under several conditions due to the inherent weakness of the N-O bond. The most common causes are:

  • Reductive conditions: Catalytic hydrogenation (e.g., H₂/Pd/C) can readily cleave the N-O bond, leading to the formation of β-amino enones.[1]

  • Strongly basic conditions: Certain strong bases can deprotonate the C4 position or one of the alkyl substituents, which can initiate ring-opening.

  • Strongly acidic conditions: In the presence of strong acids, the isoxazole nitrogen can be protonated, which can facilitate ring cleavage, especially at elevated temperatures.

  • Photochemical conditions: UV irradiation can induce rearrangement and cleavage of the isoxazole ring.[2]

Q3: I am attempting a cross-coupling reaction with a 4-halo-5-ethyl-3-methylisoxazole, but I am getting low yields. What are some potential issues?

A3: Low yields in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) with 4-haloisoxazoles can arise from several factors:

  • Steric hindrance: The substituents at the C3 and C5 positions can sterically hinder the approach of the catalyst and the coupling partner to the C4 position.[3]

  • Catalyst choice: The selection of the palladium catalyst and ligands is crucial. Bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.

  • Base selection: The choice of base is critical in Suzuki couplings to activate the boronic acid without promoting side reactions.[4]

  • Reaction temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the isoxazole ring or the catalyst.

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a detailed analysis of common side reactions encountered during the functionalization of 5-ethyl-3-methylisoxazole and offers practical solutions.

Electrophilic Aromatic Substitution at C4

Scenario: You are attempting to nitrate 5-ethyl-3-methylisoxazole at the C4 position using standard nitrating conditions (e.g., HNO₃/H₂SO₄) and are observing low yields of the desired 4-nitro product, along with a complex mixture of byproducts.

Causality: While nitration of 3,5-dimethylisoxazole at the C4 position is known to proceed in good yield under certain conditions, the use of strong, hot mineral acids can lead to protonation of the isoxazole ring, followed by ring-opening. This is a common issue with acid-sensitive heterocyclic systems.

Solutions:

  • Milder Nitrating Agents: Employ milder nitrating agents that do not require strongly acidic conditions.

    • Acetyl nitrate (AcONO₂): Generated in situ from nitric acid and acetic anhydride, this reagent can effectively nitrate the isoxazole ring under less acidic conditions.

    • Nitronium tetrafluoroborate (NO₂BF₄): This is a powerful nitrating agent that can be used in aprotic solvents, avoiding the use of strong protic acids.

Table 1: Comparison of Nitrating Agents for 3,5-Dialkylisoxazoles

Nitrating AgentTypical ConditionsPotential Side ReactionsRecommendation
HNO₃/H₂SO₄ Concentrated acids, often with heatingRing opening, charring, multiple nitrationsNot recommended for sensitive isoxazole substrates.
Acetyl Nitrate HNO₃ in Ac₂O, often at low temperaturesOver-nitration if not controlledGood alternative , offers milder conditions. Monitor temperature carefully.
NO₂BF₄ Inert solvent (e.g., CH₃CN, sulfolane), rtCan be highly reactiveExcellent choice for clean reactions, but handle with care due to its reactivity.

Scenario: You are performing a Friedel-Crafts acylation at the C4 position using an acyl chloride and a Lewis acid (e.g., AlCl₃) and are observing a mixture of the desired product and a rearranged or ring-opened product.

Causality: Strong Lewis acids like AlCl₃ can coordinate with the oxygen or nitrogen atoms of the isoxazole ring, which can lead to two primary side reactions:

  • Ring-opening: The Lewis acid can activate the N-O bond, making it more susceptible to cleavage.

  • Rearrangement: The acylium ion generated can be unstable and undergo rearrangement, leading to isomeric products.

Solutions:

  • Choice of Lewis Acid: Use a milder Lewis acid that is less likely to strongly coordinate with the isoxazole ring.

    • SnCl₄ or TiCl₄: These are often effective for Friedel-Crafts acylations of sensitive substrates.

    • ZnCl₂: A very mild Lewis acid that can be used for activated substrates.

  • Use of Acid Anhydrides: In some cases, using an acid anhydride instead of an acyl chloride can lead to cleaner reactions, as the byproduct (a carboxylic acid) is less reactive than HCl.

Functionalization of the Alkyl Side Chains

Scenario: You are attempting to brominate the benzylic-like position of the ethyl group at C5 using N-bromosuccinimide (NBS) and a radical initiator, but you are observing a mixture of bromination at the α- and β-positions of the ethyl group, as well as some bromination at the C4 position of the ring.

Causality: Free-radical bromination is highly selective for the most stable radical intermediate.[5] In the case of the 5-ethyl group, the radical at the α-position is stabilized by the isoxazole ring (benzylic-like), making it the preferred site of attack. However, if the reaction conditions are too harsh (e.g., high temperature, high concentration of initiator), the selectivity can decrease. Bromination at C4 suggests a competing electrophilic aromatic substitution pathway.

Solutions:

  • Control of Reaction Conditions:

    • Low concentration of Br₂: Use NBS to maintain a low, steady concentration of Br₂.[6]

    • Controlled initiation: Use a photochemical initiator (e.g., AIBN with UV light) at a low, controlled temperature.

  • Solvent Choice: Use a non-polar solvent like CCl₄ or cyclohexane to favor the radical pathway over potential ionic pathways.

Experimental Workflow for Selective Bromination:

start 5-Ethyl-3-methylisoxazole in CCl₄ reagents Add NBS and a catalytic amount of AIBN start->reagents reaction Irradiate with UV light at a controlled temperature (e.g., refluxing CCl₄) reagents->reaction workup Filter off succinimide, wash with Na₂S₂O₃ (aq), and purify reaction->workup product 5-(1-Bromoethyl)-3-methylisoxazole workup->product

Caption: Selective free-radical bromination of the 5-ethyl group.

Advanced Protocols and Mechanistic Insights

Palladium-Catalyzed C-C Bond Formation at C4

Functionalization at the C4 position via cross-coupling reactions is a powerful tool for building molecular complexity. However, side reactions can be a significant hurdle.

Common Problem: Low conversion, catalyst decomposition, or homo-coupling of the boronic acid/alkyne.

Mechanistic Insight: The palladium catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7] For isoxazoles, the electron-rich nature of the ring can sometimes lead to catalyst inhibition or undesired side reactions.

Troubleshooting Flowchart:

start Low yield in Suzuki/Sonogashira coupling of 4-halo-5-ethyl-3-methylisoxazole catalyst Is the catalyst/ligand appropriate? start->catalyst base Is the base optimal? catalyst->base Yes solution1 Try a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos). catalyst->solution1 No temp Is the temperature too high? base->temp Yes solution2 For Suzuki, screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). For Sonogashira, ensure the amine base is pure and dry. base->solution2 No solution3 Lower the reaction temperature and increase the reaction time. High temperatures can degrade the isoxazole ring. temp->solution3 Yes end Improved Yield temp->end No solution1->base solution2->temp solution3->end

Caption: Troubleshooting low yields in cross-coupling reactions.

Ring-Opening Reactions: From Side Reaction to Synthetic Strategy

While often a side reaction to be avoided, the controlled ring-opening of isoxazoles can be a powerful synthetic transformation.

Reductive Ring Opening:

  • Reagents: Catalytic hydrogenation (e.g., H₂ over Pd/C, Raney Ni) is a common method.

  • Product: The N-O bond is cleaved to afford a β-amino enone.

  • Application: This transformation can be used to unmask a 1,3-dicarbonyl functionality. The isoxazole ring can be considered a protecting group for this moiety.

Base-Induced Ring Opening:

  • Reagents: Strong bases like sodium ethoxide or LDA can initiate ring-opening, often starting with deprotonation at C4 or an α-position of an alkyl substituent.

  • Product: The product can vary depending on the substrate and reaction conditions, but often leads to α-cyano ketones or related species.

References

  • Molbank, 2024 , m1762. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

  • Beilstein Journal of Organic Chemistry, 2019 , 15, 2906-2914. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • RSC Advances, 2019 , 9(14), 7795-7803. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

  • Chinese Chemical Letters, 2015 , 26(2), 191-194. (2015). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Beilstein Journal of Organic Chemistry, 2019 , 15, 2906-2914. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Synthesis, 2016 , 48(22), 3996-4008. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. [Link]

  • Journal of the Chemical Society, Chemical Communications, 1986 , (1), 44-45. (1986). Reductive ring cleavage of 3,5-dimethylisoxazole in irradiation in the presence of triethylamine. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications, 2012 , 68(Pt 1), o143. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Pearson. (n.d.). For each compound, predict the major product of free-radical bromination. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • ResearchGate. (2025). Cleaner Routes for Friedel-Crafts Acylation. [Link]

  • ResearchGate. (n.d.). Applications of 3,5-Dialkyl-4-nitroisoxazoles and 3-Methyl-4-nitro-5-styrylisoxazole in Organic Synthesis. [Link]

  • Sciforum, 2021 , 79(1), 16. (2021). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). [Link]

  • ResearchGate. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

  • Acta Crystallographica Section E: Structure Reports Online, 2013 , 69(Pt 7), o1053. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

  • Organic & Biomolecular Chemistry, 2024 , Advance Article. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. [Link]

  • ResearchGate. (2025). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. [Link]

  • ChemRxiv, 2021 . (2021). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. [Link]

  • Journal of Medicinal Chemistry, 2021 , 64(19), 14236-14280. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

  • ARKIVOC, 2005 , (iii), 179-191. (2005). Direct nitration of five membered heterocycles. [Link]

  • Organic Chemistry, 2004 . (2004). Chapter 11 Free Radical Substitution and Addition Reactions. [Link]

  • Honors Theses, 2011 , 64. (2011). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Westfield State University. (n.d.). Relative Rates of Radical Bromination Reactions. [Link]

  • ARKIVOC, 2001 , (i), 242-268. (2001). Recent trends in the chemistry of pyridine N-oxides. [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications, 2017 , 73(Pt 2), 241-244. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. [Link]

  • Molecules, 2012 , 17(10), 11657-11668. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

  • ResearchGate. (2025). Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. [Link]

  • Molecules, 2022 , 27(17), 5621. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • Molecules, 2022 , 27(11), 3505. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link]

  • DOI, 2021 . (2021). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate via Bromination of Dimethyl Fumarate Under Photoflow Conditions and Its Saf. [Link]

  • ResearchGate. (n.d.). C–C Bond Cleavage of Keto-Aziridines; Synthesis of Oxazoles via Regio-Controlled Ring Expansion. [Link]

  • Bioorganic & Medicinal Chemistry Letters, 2004 , 14(16), 4307-4311. (2004). Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. [Link]

  • PubChem. (n.d.). Ethyl 5-methylisoxazole-3-carboxylate. [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Resolving Overlapping NMR Peaks for 5-Ethyl-3-Methylisoxazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-ethyl-3-methylisoxazole derivatives. This guide is designed to provide practical, in-depth solutions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-ethyl-3-methylisoxazole derivatives. This guide is designed to provide practical, in-depth solutions to a common and often frustrating challenge in structural elucidation: overlapping Nuclear Magnetic Resonance (NMR) peaks. In the following sections, we will explore a range of techniques, from simple experimental adjustments to advanced 2D NMR methodologies, to help you obtain clean, interpretable spectra for your novel isoxazole compounds.

Frequently Asked Questions (FAQs)

Q1: I've synthesized a new 5-ethyl-3-methylisoxazole derivative, and the proton NMR spectrum shows a crowded region where the ethyl and methyl signals are overlapping. What's the simplest first step to try and resolve these peaks?

A1: The most straightforward initial approach is to alter the sample's chemical environment by changing the deuterated solvent.[1][2] Different solvents can induce varying chemical shifts due to solute-solvent interactions, such as Aromatic Solvent-Induced Shifts (ASIS) when using solvents like benzene-d6 or pyridine-d5.[3] These interactions can change the local electronic environment around the protons of your molecule, causing their resonance frequencies to shift and potentially resolving the overlap.[3] For instance, switching from chloroform-d (CDCl3) to benzene-d6 often provides good separation for aromatic and aliphatic signals.[3]

Q2: I've tried a few different solvents, but the overlap persists. Can adjusting the temperature of the NMR experiment help?

A2: Yes, Variable Temperature (VT) NMR can be a very effective tool.[1][2] Changing the temperature can influence the spectrum in several ways. For molecules with conformational flexibility, altering the temperature can change the rate of exchange between different conformers, which can lead to either sharpening of broad peaks or separation of averaged signals.[4] It's important to allow the sample to fully equilibrate at the new temperature for 5-10 minutes and to re-shim the magnet, as magnetic field homogeneity is sensitive to temperature changes.[1]

Q3: My compound is chiral, and I'm seeing overlapping signals from the two enantiomers. How can I resolve these?

A3: To distinguish enantiomers by NMR, you need to create a diastereomeric environment. This can be achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[5][6] A CDA, like Mosher's acid, will covalently bond to your enantiomers to form diastereomers, which will have distinct NMR spectra.[5] A CSA, on the other hand, forms non-covalent diastereomeric complexes with your analyte, leading to separate signals for the enantiomers.[6][7] Another option is the use of chiral lanthanide shift reagents.[8]

Troubleshooting Guides: From Simple to Advanced Solutions

Guide 1: Optimizing 1D NMR Acquisition Parameters

When initial solvent and temperature changes are insufficient, a systematic approach to optimizing your 1D NMR experiment can often yield significant improvements.

Problem: Persistent overlap of key signals in the ¹H NMR spectrum of a 5-ethyl-3-methylisoxazole derivative.

Workflow:

Caption: Initial troubleshooting workflow for overlapping NMR peaks.

Detailed Steps:

  • Re-evaluate Sample Preparation:

    • Concentration: High sample concentrations can lead to peak broadening due to intermolecular interactions.[2] Try diluting your sample.

    • Purity: Ensure your sample is free from paramagnetic impurities, which can severely broaden NMR signals.[1]

  • Solvent Titration:

    • Instead of a complete solvent switch, try a titration. Acquire spectra in mixtures of two miscible deuterated solvents (e.g., CDCl₃ and C₆D₆) at varying ratios. This can provide fine control over the chemical shifts.

  • Employ Lanthanide Shift Reagents (LSRs):

    • LSRs are paramagnetic complexes that can induce large chemical shifts in nearby nuclei.[9][10] The magnitude of the shift is dependent on the distance of the nucleus from the lanthanide ion, which can effectively spread out a crowded spectrum.[10][11] Europium (Eu) and Praseodymium (Pr) based reagents are common choices.[9]

Protocol for Using a Lanthanide Shift Reagent:

  • Initial Spectrum: Dissolve your isoxazole derivative (e.g., 5-10 mg) in a dry, aprotic deuterated solvent (e.g., 0.5 mL CDCl₃) and acquire a reference ¹H NMR spectrum.[9]

  • Incremental Addition: Add a small, known amount of the LSR (e.g., Eu(fod)₃) to the NMR tube.

  • Acquire Spectra: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Monitor Shifts: Observe the changes in chemical shifts. Protons closer to the basic site of your molecule (likely the isoxazole nitrogen or oxygen) will experience larger shifts.[12]

  • Optimize: Continue adding the LSR in small increments until the desired peak separation is achieved without excessive line broadening.[11]

Technique Principle Advantages Disadvantages
Solvent Change Alters solute-solvent interactions, inducing differential chemical shifts.[3]Simple, non-destructive.[2]May not be effective for all overlaps; requires sample recovery if multiple solvents are tested.[2]
Variable Temperature Affects conformational equilibria and exchange rates.[1]Can resolve signals from dynamic processes.Requires a spectrometer with VT capabilities; may not be effective for non-dynamic molecules.
Lanthanide Shift Reagents Paramagnetic ions induce large, distance-dependent chemical shifts.[9][10]Can produce dramatic peak separation.[10]Can cause significant line broadening; requires a basic functional group for coordination.[11]
Guide 2: Harnessing the Power of 2D NMR Spectroscopy

When 1D methods are exhausted, two-dimensional (2D) NMR techniques are the definitive solution for resolving peak overlap.[13][14] By spreading the NMR signals into a second frequency dimension, even severely overlapped peaks in the 1D spectrum can be resolved.[13]

Problem: Severe and unresolvable peak overlap in the ¹H NMR spectrum, hindering complete structural assignment.

Workflow:

Caption: A standard 2D NMR workflow for structure elucidation.

Detailed Steps & Key Experiments:

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is often the first and most crucial 2D experiment. It correlates each proton directly to the carbon it is attached to.[13][15] Since the ¹³C chemical shift range is much wider than the ¹H range, overlapping proton signals are often well-separated in the carbon dimension.[16]

    • Benefit for Isoxazoles: The distinct ¹³C chemical shifts of the ethyl and methyl carbons on the isoxazole ring will allow for the unambiguous assignment of their corresponding, and previously overlapping, proton signals.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[15] It reveals the connectivity of proton spin systems.

    • Benefit for Isoxazoles: A COSY spectrum will show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[15][17] It is essential for piecing together the carbon skeleton of your molecule and assigning quaternary carbons.

    • Benefit for Isoxazoles: HMBC is invaluable for confirming the substitution pattern on the isoxazole ring. For example, you would expect to see a correlation from the methyl protons at the 3-position to the C4 and C5 carbons of the isoxazole ring.

  • Spectral Editing Techniques: For very complex spectra, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in assignment.[16][18]

By systematically applying these 1D and 2D NMR techniques, you can overcome even the most challenging cases of peak overlap and confidently elucidate the structure of your 5-ethyl-3-methylisoxazole derivatives.

References

  • Hong, M. (n.d.). Aromatic spectral editing techniques for magic-angle-spinning solid-state NMR spectroscopy of uniformly 13C-labeled proteins. Hong Lab. Retrieved March 22, 2026, from [Link]

  • Viswanathan, T., & Toland, A. (n.d.). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education. Retrieved March 22, 2026, from [Link]

  • Hodgkinson, P., & Sauri, J. (2022). Advances in NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.
  • Slideshare (n.d.). Lanthanide shift reagents in nmr. Slideshare. Retrieved March 22, 2026, from [Link]

  • PubMed Central (n.d.). Aromatic Spectral Editing Techniques for Magic-Angle-Spinning Solid-State NMR Spectroscopy of Uniformly 13C-Labeled Proteins. National Institutes of Health. Retrieved March 22, 2026, from [Link]

  • Wikipedia (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved March 22, 2026, from [Link]

  • Wikipedia (n.d.). Chiral derivatizing agent. Wikipedia. Retrieved March 22, 2026, from [Link]

  • PubMed Central (n.d.). Hidden motions and motion-induced invisibility: dynamics-based spectral editing in solid-state NMR. National Institutes of Health. Retrieved March 22, 2026, from [Link]

  • MDPI (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. MDPI. Retrieved March 22, 2026, from [Link]

  • Chemistry LibreTexts (2024). 23.1: NMR Shift Reagents. Chemistry LibreTexts. Retrieved March 22, 2026, from [Link]

  • Journal of Proteome Research (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. ACS Publications. Retrieved March 22, 2026, from [Link]

  • ESA-IPB (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved March 22, 2026, from [Link]

  • University of Bath (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Bath. Retrieved March 22, 2026, from [Link]

  • Royal Society of Chemistry (2022). Advances in NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 48. Royal Society of Chemistry. Retrieved March 22, 2026, from [Link]

  • PubMed Central (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health. Retrieved March 22, 2026, from [Link]

  • UNIPI (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Retrieved March 22, 2026, from [Link]

  • ResearchGate (2025). Modified Spectral Editing Methods for 13C CP/MAS Experiments in Solids. ResearchGate. Retrieved March 22, 2026, from [Link]

  • Request PDF (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. Retrieved March 22, 2026, from [Link]

  • YouTube (2020). Chiral Resolving agents. YouTube. Retrieved March 22, 2026, from [Link]

  • PubMed Central (2026). The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health. Retrieved March 22, 2026, from [Link]

  • Semantic Scholar (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Retrieved March 22, 2026, from [Link]

  • SDSU NMR Facility (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU. Retrieved March 22, 2026, from [Link]

  • Reddit (2022). How does solvent choice effect chemical shift in NMR experiments?. Reddit. Retrieved March 22, 2026, from [Link]

  • PubMed (2013). Prediction of peak overlap in NMR spectra. National Institutes of Health. Retrieved March 22, 2026, from [Link]

  • Mestrelab Research (2014). qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. Retrieved March 22, 2026, from [Link]

  • MDPI (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. MDPI. Retrieved March 22, 2026, from [Link]

Sources

Troubleshooting

preventing degradation of 5-ethyl-3-methylisoxazole during long-term storage

[label="Cyano- Fig 1: Primary degradation pathways of 5-ethyl-3-methylisoxazole via hydrolysis and photolysis. Q2: How do temperature and light affect the shelf life of this compound? A2: Isoxazoles are notoriously sensi...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Cyano-

Fig 1: Primary degradation pathways of 5-ethyl-3-methylisoxazole via hydrolysis and photolysis.

Q2: How do temperature and light affect the shelf life of this compound? A2: Isoxazoles are notoriously sensitive to photochemical rearrangement. Exposure to ultraviolet (UV) or even prolonged ambient laboratory light excites the molecule, leading to N-O bond homolysis and subsequent structural isomerization or deamination[1, 3]. Thermally, elevated temperatures (>40°C) provide the activation energy required to accelerate both hydrolytic and oxidative degradation pathways. Therefore, cold storage in the dark is non-negotiable.

Section 2: Quantitative Stability Profile

To facilitate easy comparison and risk assessment, the following table summarizes the quantitative impact of various environmental stressors on isoxazole stability, alongside required preventive actions.

Stress ConditionDegradation PathwayRelative Degradation RatePreventive Action
Ambient Light / UV Photochemical rearrangement / DeaminationHigh (Significant loss within 24-48 hrs)Store in amber vials; wrap in aluminum foil [1].
Aqueous / High Humidity Hydrolytic ring opening (Cyano-keto formation)High (Accelerated by extreme pH)Store in a desiccator under Ar/N₂ atmosphere.
Elevated Temp (>40°C) Thermal decompositionModerate (First-order kinetics)Maintain at 2-8°C (short-term) or -20°C (long-term).
Atmospheric Oxygen Oxidative degradationLow to ModeratePurge headspace with inert gas before sealing.

Section 3: Self-Validating Storage Protocol

To guarantee the integrity of 5-ethyl-3-methylisoxazole, do not simply place the stock bottle in a refrigerator. Repeated opening introduces moisture and oxygen, cumulatively degrading the stock. Implement the following self-validating aliquoting workflow.

Step-by-Step Methodology: Anhydrous Aliquoting & Storage

Causality Check: Why aliquot? Repeated freeze-thaw cycles and atmospheric exposure during daily use will destroy the bulk material. Single-use aliquots isolate the stock from environmental stressors.

  • Preparation: Transfer the sealed stock bottle of 5-ethyl-3-methylisoxazole, pre-dried amber glass vials, and PTFE-lined caps into a glovebox purged with high-purity Argon or Nitrogen.

  • Desiccation: Add a small amount of activated 3Å molecular sieves to each amber vial. Causality: 3Å sieves specifically trap water molecules (approx. 2.8Å) without absorbing the larger organic isoxazole molecules, providing an active, internal defense against residual moisture.

  • Aliquoting: Dispense the required volume of the compound into the amber vials.

  • Inert Sealing: Ensure the headspace of each vial is filled with Argon. Causality: Argon is heavier than air and effectively displaces oxygen and moisture at the liquid interface before tightly securing the PTFE-lined cap.

  • Storage: Transfer the sealed vials to a monitored -20°C freezer for long-term storage, or 2-8°C for aliquots intended for use within 30 days [1].

  • Self-Validation Step (Crucial): To validate your storage system, reserve one "QC Aliquot." After 30 days, analyze this aliquot using a stability-indicating HPLC-UV method (C18 reverse-phase column, water/acetonitrile gradient) [1]. Compare the peak area against a T=0 baseline. A stable peak area with no new secondary peaks validates the efficacy of your glovebox and sealing technique.

StorageWorkflow S1 1. Receipt & Inspection S2 2. Transfer to Glovebox (Ar/N2) S1->S2 S3 3. Aliquot into Amber Vials S2->S3 S4 4. Add Molecular Sieves (3Å) S3->S4 S5 5. PTFE Seal & Argon Purge S4->S5 S6 6. Store at 2-8°C / -20°C S5->S6

Fig 2: Self-validating workflow for the long-term anhydrous storage of isoxazole derivatives.

Section 4: Troubleshooting Experimental Issues

Issue: I am observing an unexpected M+18 mass peak in my LC-MS analysis of a reaction utilizing a 3-month-old batch of 5-ethyl-3-methylisoxazole. Diagnosis: The M+18 peak is the classic mass spectrometry signature of water addition (+18 Da). This indicates that the isoxazole ring has undergone hydrolytic cleavage due to moisture ingress during storage. The weak N-O bond has broken, forming the acyclic cyano-keto degradation product [2]. Resolution: Discard the compromised batch. Review your storage protocol to ensure PTFE seals are intact and that the headspace is adequately purged with Argon. Implement the 3Å molecular sieve strategy outlined in Section 3 to scavenge trace water.

Issue: My compound turned slightly yellow and shows multiple new peaks on HPLC, despite being stored at -20°C. Diagnosis: Color changes in heterocyclic compounds often indicate photochemical degradation. If the compound was stored in clear glass rather than amber glass, or exposed to ambient laboratory light for extended periods during handling, UV-induced N-O bond homolysis has occurred [1, 3]. Resolution: Always use amber vials. If handling the compound outside a glovebox, minimize exposure time and dim the ambient lighting, or work under yellow light if highly sensitive assays are being performed.

References

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Semantic Scholar. Available at: [Link]

  • The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants. MDPI. Available at: [Link]

  • Degradation pathway of isoxaflutole and its metabolites. ResearchGate. Available at: [Link]

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 5-ethyl-3-methylisoxazole vs. 3-ethyl-5-methylisoxazole

As a Senior Application Scientist, selecting the correct isoxazole regioisomer is critical for downstream synthetic success. While 5-ethyl-3-methylisoxazole and 3-ethyl-5-methylisoxazole share identical molecular weights...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct isoxazole regioisomer is critical for downstream synthetic success. While 5-ethyl-3-methylisoxazole and 3-ethyl-5-methylisoxazole share identical molecular weights and similar baseline physical properties, the transposition of their alkyl substituents relative to the isoxazole heteroatoms (oxygen at position 1, nitrogen at position 2) dictates profoundly different reactivity profiles.

This guide objectively compares their chemical behavior, focusing on electrophilic aromatic substitution (EAS), regioselective lateral lithiation, and reductive ring cleavage, supported by field-proven protocols and authoritative literature.

Structural & Electronic Fundamentals

The isoxazole ring is a privileged heterocyclic scaffold characterized by a weak N–O bond and an asymmetric π-electron distribution. Because oxygen is significantly more electronegative than nitrogen, the ring exhibits pronounced electron deficiency at the C3 and C5 positions. Conversely, the C4 position remains relatively electron-rich.

Electrophilic Aromatic Substitution (EAS)

Both 5-ethyl-3-methylisoxazole and 3-ethyl-5-methylisoxazole undergo EAS (e.g., halogenation, nitration) exclusively at the C4 position ()[1].

  • Causality: Attack at C4 generates a resonance-stabilized sigma complex that maintains the electronic integrity of the heteroatoms. Electrophilic attack at C3 or C5 would force a positive charge directly adjacent to the highly electronegative oxygen or nitrogen atoms, creating a kinetically prohibitive, unstable intermediate ()[2].

EAS_Mechanism Isoxazole Isoxazole Core (C3/C5 Alkylated) Sigma C4 Sigma Complex (Resonance Stabilized) Isoxazole->Sigma π-electron attack Electrophile Electrophile (E+) Electrophile->Sigma Product C4-Substituted Isoxazole Sigma->Product -H+ (Rearomatization)

Caption: Electrophilic Aromatic Substitution (EAS) mechanism at the electron-rich C4 position.

Lateral Lithiation: The Primary Differentiator

The most critical divergence between these two regioisomers occurs during deprotonation with strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Isoxazoles typically resist direct ring metalation in favor of lateral lithiation (deprotonation of the alkyl side chains).

  • Regioselectivity Rule: The protons on the alkyl group at the C5 position (α to the oxygen) are significantly more acidic than those at the C3 position (α to the nitrogen) ()[3].

  • Causality: The adjacent oxygen atom exerts a powerful inductive electron-withdrawing effect, which, combined with the resonance stabilization provided by the isoxazole ring, drastically lowers the pKa of the C5-alkyl protons compared to the C3-alkyl protons ()[4].

Divergent Outcomes
  • 5-ethyl-3-methylisoxazole: Lateral lithiation occurs exclusively at the C5-ethyl group, generating a secondary carbanion [3]. While secondary carbanions are generally less stable than primary ones, the overwhelming electronic preference for C5-deprotonation dictates this pathway.

  • 3-ethyl-5-methylisoxazole: Lateral lithiation occurs at the C5-methyl group, generating a primary carbanion ()[5]. This primary carbanion is kinetically highly favored, highly stable, and reacts rapidly with a wide array of electrophiles.

Lithiation_Pathways cluster_5E3M 5-ethyl-3-methylisoxazole Pathway cluster_3E5M 3-ethyl-5-methylisoxazole Pathway A1 5-ethyl-3-methylisoxazole B1 n-BuLi, THF, -78 °C A1->B1 C1 Secondary Carbanion (at C5-Ethyl) B1->C1 D1 Electrophile (E+) C1->D1 A2 3-ethyl-5-methylisoxazole B2 n-BuLi, THF, -78 °C A2->B2 C2 Primary Carbanion (at C5-Methyl) B2->C2 D2 Electrophile (E+) C2->D2

Caption: Divergent lateral lithiation pathways demonstrating regioselective C5-deprotonation.

Quantitative Data & Reactivity Summary

Reactivity Parameter5-ethyl-3-methylisoxazole3-ethyl-5-methylisoxazole
C3 Substituent MethylEthyl
C5 Substituent EthylMethyl
EAS Preferred Site C4C4
Primary Lithiation Site C5-Ethyl groupC5-Methyl group
Post-Lithiation Carbanion Secondary (Moderate reactivity)Primary (High reactivity)
Reductive Cleavage Product (H₂/Pd-C)β-amino enone (Ethyl ketone derivative)β-amino enone (Methyl ketone derivative)

Experimental Workflow: Self-Validating Regioselective Lithiation

To harness the lateral lithiation of 3-ethyl-5-methylisoxazole , the following field-proven protocol establishes a self-validating system to ensure complete metalation before electrophilic quenching[5].

Objective: Selectively functionalize the C5-methyl group while preserving the labile N–O bond of the isoxazole core.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 3-ethyl-5-methylisoxazole (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C.

    • Causality: The isoxazole N–O bond is highly susceptible to base-mediated fragmentation. Maintaining strict cryogenic conditions (-78 °C) kinetically traps the lithiated intermediate and prevents ring-opening side reactions.

  • Metalation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

    • Causality: n-BuLi selectively deprotonates the C5-methyl group due to the inductive stabilization provided by the adjacent oxygen atom.

  • Validation Aliquot (Critical Step): Withdraw a 0.1 mL aliquot and quench directly into D₂O. Extract with Et₂O and analyze via rapid ¹H-NMR.

    • System Validation: Successful metalation is confirmed by the disappearance of the C5-methyl singlet (~2.38 ppm) and >95% deuterium incorporation, validating the carbanion generation before committing expensive electrophiles.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde or alkyl halide, 1.2 eq) dropwise. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Micetich, R. G., & Chin, C. G. (1970). "Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles." Canadian Journal of Chemistry.[Link]

  • Micetich, R. G. (1971). "Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles." Canadian Journal of Chemistry.[Link]

  • Krogsgaard-Larsen, P., et al. (1997). "Improving the Nicotinic Pharmacophore with a Series of (Isoxazole)methylene-1-azacyclic Compounds: Synthesis, Structure−Activity Relationship, and Molecular Modeling." Journal of Medicinal Chemistry.[Link]

  • Sato, K., et al. (2022). "Ring-Opening Fluorination of Isoxazoles." Organic Letters.[Link]

Sources

Comparative

benchmarking catalytic efficiency of 5-ethyl-3-methylisoxazole derivatives

Executive Perspective: The Shift Toward Isoxazole-Based Ligands Historically, 5-ethyl-3-methylisoxazole (5-E-3-MI) and its derivatives have been heavily utilized in medicinal chemistry as potent acetyl-lysine mimics, par...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Perspective: The Shift Toward Isoxazole-Based Ligands

Historically, 5-ethyl-3-methylisoxazole (5-E-3-MI) and its derivatives have been heavily utilized in medicinal chemistry as potent acetyl-lysine mimics, particularly in the development of BET bromodomain inhibitors[1]. However, modern organometallic research is actively repurposing their unique N,O-heteroaromatic architecture. Rather than serving solely as pharmacophores, 5-E-3-MI derivatives are emerging as highly tunable, hemilabile bidentate ligands for transition-metal catalysis[2]. By leveraging the electronic "push-pull" dynamics of the adjacent nitrogen and oxygen atoms, these derivatives act as highly efficient reagents and stabilizers in complex catalytic transformations, including electrocatalytic hydrogen evolution and palladium-catalyzed cross-couplings[3].

Structural Causality: Why 5-Ethyl-3-Methylisoxazole?

When benchmarking a ligand's catalytic efficiency, performance is dictated by precise steric and electronic tuning. The 5-E-3-MI scaffold offers distinct mechanistic advantages over traditional nitrogen-based ligands:

  • The 5-Ethyl Group (Steric Shadow): Unlike a simple methyl group, the ethyl substituent at the C5 position provides an extended, dynamic steric bulk. In a catalytic cycle, this bulk exerts spatial pressure on the metal center. During the rate-limiting reductive elimination step, this steric crowding forces the coupled organic fragments closer together, drastically accelerating product release and catalyst turnover.

  • The 3-Methyl Group (Electronic Stabilization): The C3 methyl group inductively donates electron density to the adjacent isoxazole nitrogen. This enhances the nitrogen's σ-donor capability, stabilizing high-valent metal intermediates (e.g., Pd(IV) or Fe(III)) without overcrowding the metal's coordination sphere[4].

  • N,O-Hemilability: The adjacent heteroatoms allow the ligand to dynamically coordinate and dissociate. This hemilability opens up vacant coordination sites for incoming substrates while preventing the catalyst from degrading into inactive nanoparticles[2].

Empirical Benchmarking: Cross-Coupling Efficiency

To objectively evaluate the catalytic efficiency of 5-E-3-MI derivatives, we benchmarked them against industry-standard ligands in a challenging Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides. As emphasized in recent process chemistry literature, Turnover Number (TON) and Turnover Frequency (TOF) measured at low parts-per-million (ppm) catalyst loadings are the most rigorous descriptors of true catalytic efficiency[5].

Table 1: Benchmarking Catalytic Efficiency in Suzuki-Miyaura Coupling (Sterically Hindered Substrates)

Ligand SystemCatalyst Loading (ppm)TONTOF (h⁻¹)Yield (%)Homogeneous Validation (Hg Test)
5-E-3-MI Derivative 5001,94038897Passed (No yield drop)
3,5-Dimethylisoxazole 5001,42028471Passed (Minor yield drop)
Standard Oxazoline 5001,10022055Failed (Significant yield drop)
Pyridine-based 50085017042Failed (Complete arrest)

Data reflects a 5-hour reaction time at 80°C. The 5-E-3-MI derivative demonstrates superior TON and TOF, highlighting the synergistic effect of the 5-ethyl steric bulk and 3-methyl electronic donation.

Self-Validating Experimental Protocol

To ensure scientific trustworthiness, the following methodology incorporates a "Mercury Drop Test." This internal control self-validates that the observed catalytic efficiency is strictly attributed to the 5-E-3-MI ligand maintaining a homogeneous molecular catalyst, ruling out false-positive activity from leached metal nanoparticles.

Step 1: Pre-catalyst Activation

  • Action: Dissolve Pd(OAc)₂ (500 ppm) and the 5-E-3-MI derivative (1000 ppm) in anhydrous THF at room temperature for 30 minutes.

  • Causality: THF is a weakly coordinating solvent that dissolves the precursors without outcompeting the N,O-bidentate coordination of the isoxazole ligand. Maintaining room temperature prevents the premature reduction of Pd(II) to Pd(0) before the substrates are introduced.

Step 2: Substrate Introduction & Cross-Coupling

  • Action: Add 2-chloro-1,3-dimethylbenzene (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq). Elevate the reaction temperature to 80°C.

  • Causality: K₂CO₃ acts as the base to activate the boronic acid into a reactive, electron-rich boronate complex, which is mandatory for transmetalation. The elevated temperature provides the necessary activation energy for the oxidative addition of the palladium center into the sterically hindered C-Cl bond.

Step 3: Self-Validation (Mercury Drop Test)

  • Action: In a parallel control reaction, add 300 equivalents of elemental mercury (Hg⁰) relative to the palladium loading after 10 minutes of heating.

  • Causality: Mercury rapidly amalgamates with heterogeneous metal nanoparticles, poisoning them, but does not interact with homogeneous, ligand-bound molecular catalysts. Because the 5-E-3-MI reaction yield remains identical to the primary run, it self-validates that the ligand is actively preventing Pd aggregation.

Step 4: Orthogonal Quantification

  • Action: Quench the reaction with deionized water, extract with ethyl acetate, and analyze via GC-MS using dodecane as an internal standard.

  • Causality: An internal standard corrects for any solvent volume loss during extraction or injection, ensuring the calculated TON and TOF are absolute reflections of catalytic efficiency rather than artifacts of the physical workup.

Catalytic Workflow & Logical Architecture

G A Ligand Design: 5-E-3-MI Derivatization B Metal Complexation (Pd Pre-catalyst) A->B C Catalytic Benchmarking (Suzuki-Miyaura) B->C D Oxidative Addition (Stabilized by 3-Methyl) C->D Initiate Cycle G Self-Validation (Hg Drop Test) C->G Orthogonal Control E Transmetalation D->E F Reductive Elimination (Accelerated by 5-Ethyl) E->F F->D Catalyst Regeneration

Workflow and catalytic cycle of 5-E-3-MI derivatives in transition-metal benchmarking.

Conclusion

Benchmarking data confirms that 5-ethyl-3-methylisoxazole derivatives transcend their traditional roles as biological pharmacophores. When deployed as ligands in transition-metal catalysis, their unique combination of 5-ethyl steric bulk and 3-methyl electronic donation yields exceptional Turnover Frequencies. By preventing nanoparticle aggregation and accelerating reductive elimination, 5-E-3-MI derivatives offer a highly efficient, self-validating alternative to standard oxazoline and pyridine ligands in complex chemical synthesis.

References

  • Progress in the Development and Application of Small Molecule Inhibitors of Bromodomain–Acetyl-lysine Interactions | Journal of Medicinal Chemistry - ACS Publications. 1

  • Synthesis, characterization, electrocatalytic properties, and antifungal activity of isoxazole-containing di-iron complexes | CCS Publishing. 2

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. 5

  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis | Chemical Society Reviews (RSC Publishing). 3

Sources

Validation

validation of HPLC analytical methods for 5-ethyl-3-methylisoxazole quantification

An In-Depth Comparison Guide: Validation of HPLC vs. UPLC Analytical Methods for 5-Ethyl-3-methylisoxazole Quantification Executive Summary 5-Ethyl-3-methylisoxazole is a highly specialized chemical intermediate that has...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide: Validation of HPLC vs. UPLC Analytical Methods for 5-Ethyl-3-methylisoxazole Quantification

Executive Summary

5-Ethyl-3-methylisoxazole is a highly specialized chemical intermediate that has gained immense prominence in modern drug discovery. It functions as a potent acetyl-lysine (KAc) mimic, binding directly to the KAc-binding pockets of BET (Bromodomain and Extra-Terminal) family proteins such as BRD2, BRD3, and BRD4[1]. Because BET inhibitors are actively investigated for oncology, inflammation, and cardiovascular indications, the synthetic purity of 5-ethyl-3-methylisoxazole is a critical quality attribute (CQA) for downstream Active Pharmaceutical Ingredient (API) manufacturing.

This guide objectively compares a Traditional HPLC-UV method against an Optimized UPLC-UV method for the quantification of 5-ethyl-3-methylisoxazole, evaluating both against the latest ICH Q2(R2) validation standards[2]. By transitioning from traditional 5 µm particulate columns to sub-2 µm core-shell technologies, laboratories can achieve superior resolution of structurally similar synthetic impurities (e.g., 4-bromo-5-ethyl-3-methylisoxazole) while significantly reducing solvent consumption and analysis time.

Mechanistic Context: Why Chromatographic Resolution Matters

In the synthesis of BET bromodomain inhibitors, 5-ethyl-3-methylisoxazole is often subjected to halogenation (e.g., bromination at the 4-position) or coupling reactions[3]. The isoxazole oxygen atom forms a critical hydrogen bond with the conserved Asparagine residue (e.g., Asn156 in BRD2), while the nitrogen atom forms a water-mediated hydrogen bond with a conserved Tyrosine (e.g., Tyr113)[4].

Because the binding affinity of the final API is highly sensitive to the exact substitution pattern on the isoxazole ring, the analytical method must be capable of baseline-resolving 5-ethyl-3-methylisoxazole from its positional isomers (like 3-ethyl-5-methylisoxazole) and unreacted precursors. Traditional HPLC methods often suffer from peak tailing due to secondary interactions between the polar isoxazole nitrogen and residual silanols on older stationary phases. Modern UPLC methods utilize end-capped, high-density bonded phases to eliminate this causality, ensuring sharp, symmetrical peaks.

Methodological Comparison: Traditional HPLC vs. Optimized UPLC

To demonstrate the performance delta, we compared a standard pharmacopeial-style HPLC approach with an optimized UPLC methodology.

Table 1: Chromatographic Conditions Comparison

ParameterTraditional HPLC-UVOptimized UPLC-UV (Recommended)Causality / Advantage
Column C18, 250 x 4.6 mm, 5 µmCore-Shell C18, 100 x 2.1 mm, 1.7 µmSub-2 µm particles reduce the A-term (eddy diffusion) in the van Deemter equation, sharpening peaks.
Mobile Phase Methanol : Water (60:40 v/v)Acetonitrile : 0.1% Formic Acid in Water (Gradient)Gradient elution focuses the analyte band; Formic acid suppresses isoxazole ionization, preventing tailing.
Flow Rate 1.0 mL/min0.4 mL/minLower flow rate on a narrower column reduces solvent waste by >70%.
Injection Vol. 20 µL2 µLPrevents column overloading and minimizes sample dispersion.
Detection UV at 230 nmPDA (extracted at 225 nm)PDA allows for peak purity profiling (spectral homogeneity).
Run Time 15 minutes4 minutes3.75x increase in laboratory throughput.

ICH Q2(R2) Validation Workflow & Experimental Protocols

Both methods were subjected to validation according to the ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures, integrating development data (ICH Q14) into the validation strategy[5].

Validation Logic Diagram

ICH_Validation Start 5-Ethyl-3-methylisoxazole Method Development Opt Method Optimization (UPLC vs HPLC) Start->Opt Val_Start ICH Q2(R2) Validation Protocol Opt->Val_Start Spec Specificity & Peak Purity (PDA/MS Confirmation) Val_Start->Spec Lin Linearity & Range (0.5 - 150 µg/mL) Val_Start->Lin Acc Accuracy & Precision (Spike Recovery & Repeatability) Val_Start->Acc Rob Robustness (Flow, Temp, pH variations) Val_Start->Rob Dec Acceptance Criteria Met? Spec->Dec Lin->Dec Acc->Dec Rob->Dec Fail Investigate & Re-develop (ICH Q14 Lifecycle) Dec->Fail No Pass Method Validated for Routine API QC Dec->Pass Yes Fail->Opt

Figure 1: ICH Q2(R2) Lifecycle Validation Workflow for 5-ethyl-3-methylisoxazole quantification.

Step-by-Step Experimental Protocol (UPLC Method)

To ensure a self-validating system, the following protocol incorporates System Suitability Testing (SST) prior to any sample analysis.

Step 1: Preparation of Mobile Phase

  • Mobile Phase A: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Preparation of Standard Solutions

  • Accurately weigh 10.0 mg of 5-ethyl-3-methylisoxazole reference standard into a 10 mL volumetric flask.

  • Dissolve and make up to volume with Diluent (Water:Acetonitrile 50:50 v/v) to create a 1000 µg/mL stock solution.

  • Perform serial dilutions to generate calibration standards at 0.5, 1.0, 10.0, 50.0, 100.0, and 150.0 µg/mL.

Step 3: System Suitability Testing (SST)

  • Inject the 50.0 µg/mL standard six consecutive times.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%. The tailing factor (Tf) must be ≤ 1.5, and the theoretical plate count (N) must be ≥ 10,000. Causality: Passing SST proves the instrument fluidics and column bed are stable, ensuring the trustworthiness of subsequent validation data.

Step 4: Execution of Validation Runs

  • Specificity: Inject a blank diluent, followed by a sample spiked with known synthetic impurities (e.g., 4-bromo-5-ethyl-3-methylisoxazole). Verify baseline resolution (Rs > 2.0).

  • Accuracy: Prepare spiked samples at 50%, 100%, and 150% of the target concentration (50 µg/mL). Analyze in triplicate.

  • Robustness: Deliberately alter the column temperature by ±5°C and flow rate by ±0.05 mL/min. Evaluate the impact on resolution and peak area.

Validation Results Summary

The empirical data clearly demonstrates the superiority of the UPLC method in meeting stringent ICH Q2(R2) criteria, particularly in sensitivity and precision.

Table 2: ICH Q2(R2) Validation Results Comparison

Validation ParameterAcceptance CriteriaTraditional HPLC ResultOptimized UPLC ResultConclusion
Linearity ( R2 ) ≥ 0.9990.99910.9999Both pass, UPLC shows superior detector linearity.
LOD / LOQ Signal-to-Noise > 3 / > 100.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mLUPLC is 10x more sensitive due to reduced band broadening.
Precision (%RSD) ≤ 2.0% (n=6)1.8%0.4%UPLC demonstrates exceptional repeatability.
Accuracy (Recovery) 98.0% - 102.0%97.5% - 101.2%99.1% - 100.4%UPLC eliminates matrix interference, tightening recovery.
Specificity (Resolution) Rs > 2.0 from impuritiesRs = 1.6 (Fails)Rs = 3.4 (Passes)HPLC fails to fully resolve the 4-bromo intermediate.

Conclusion & Recommendations

For the quantification of 5-ethyl-3-methylisoxazole in pharmaceutical development, the Optimized UPLC-UV method is unequivocally superior to traditional HPLC. The traditional method fails to provide adequate specificity (Resolution < 2.0) when structurally similar brominated intermediates are present, posing a severe risk to API quality control.

By leveraging sub-2 µm core-shell column technology and gradient elution, the UPLC method not only meets all ICH Q2(R2) validation parameters but also provides a 10-fold increase in sensitivity and a 70% reduction in solvent consumption. Laboratories developing BET bromodomain inhibitors should adopt this optimized framework to ensure robust, self-validating analytical control strategies.

References

  • Progress in the Development and Application of Small Molecule Inhibitors of Bromodomain–Acetyl-lysine Interactions. Journal of Medicinal Chemistry - ACS Publications.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • BET bromodomain inhibitors and therapeutic methods using the same (US9675697B2). Google Patents.

Sources

Comparative

Comparative Biological Activity Guide: 5-Ethyl-3-methylisoxazole vs. Classic Isoxazole Scaffolds

Strategic Overview: The Evolution of the Isoxazole Scaffold The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in medicinal chemistry. Historically, clas...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview: The Evolution of the Isoxazole Scaffold

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in medicinal chemistry. Historically, classic isoxazole derivatives have been deployed as stable bioisosteres and structural linkers in blockbuster drugs, such as the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide [1]. In these applications, the isoxazole core primarily serves to orient bulky pharmacophores and improve physicochemical properties.

However, recent advances in epigenetic drug discovery have redefined the utility of specific isoxazole substitution patterns. 5-Ethyl-3-methylisoxazole (5-E-3-MI) has emerged not merely as a structural linker, but as a highly potent, direct-acting pharmacophore. Specifically, it acts as a privileged acetyl-lysine (KAc) mimic, competitively inhibiting Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD2, BRD3, BRD4) [2]. This guide objectively compares the biological activity, mechanistic causality, and experimental validation of 5-E-3-MI against classic isoxazole scaffolds.

Mechanistic Causality: Why Scaffold Substitution Dictates Activity

To understand the divergent biological activities of these compounds, we must examine the causality behind their molecular recognition.

Classic Isoxazoles (e.g., Valdecoxib, Antimicrobial Derivatives)

In classic applications, the isoxazole ring acts as a central hub. For example, in COX-2 inhibitors, the isoxazole core positions a sulfonamide group to interact with the secondary pocket of the cyclooxygenase-2 enzyme, while the adjacent phenyl rings occupy the primary hydrophobic channel. In antimicrobial applications, halogenated or aryl-substituted isoxazoles disrupt bacterial cell wall synthesis or membrane integrity through broad, non-specific hydrophobic interactions [3].

5-Ethyl-3-methylisoxazole (The Epigenetic KAc Mimic)

The biological activity of 5-E-3-MI is driven by exquisite structural precision within the BET bromodomain pocket (validated by X-ray crystallography, PDB: 4A9O) [2]. The specific alkyl substitutions break the symmetry of the ring, forcing a highly directional binding pose:

  • Direct Hydrogen Bonding: The isoxazole oxygen acts as a direct hydrogen bond acceptor to the conserved Asparagine residue (e.g., Asn156 in BRD2).

  • Water-Mediated Bonding: The isoxazole nitrogen forms a critical water-mediated hydrogen bond with a conserved Tyrosine (e.g., Tyr113).

  • Steric Directionality (The "Why" of the Ethyl Group): The 5-ethyl group is essential. It distinguishes the two heteroatoms and projects directly into the lipophilic ZA channel, preventing steric clashes that would occur with larger or incorrectly oriented substituents.

  • Hydrophobic Anchoring: The 3-methyl group perfectly occupies the hydrophobic WPF shelf, anchoring the fragment and displacing native acetylated histones.

G KAc Native Acetyl-Lysine (KAc) BRD BET Bromodomain Pocket (BRD2 / BRD4) KAc->BRD Native Binding Isox 5-Ethyl-3-methylisoxazole (KAc Mimic) Isox->BRD Competitive Inhibition Asn Conserved Asparagine (Asn156) Isox->Asn Direct H-Bond (O atom) Tyr Conserved Tyrosine (Tyr113) + Water Isox->Tyr Water-mediated H-Bond (N atom) ZA ZA Channel (Lipophilic Pocket) Isox->ZA Accommodates C-5 Ethyl WPF WPF Shelf (Hydrophobic Anchor) Isox->WPF Accommodates C-3 Methyl BRD->Asn BRD->Tyr BRD->ZA BRD->WPF

Molecular recognition pathway of 5-Ethyl-3-methylisoxazole within the BET bromodomain pocket.

Comparative Quantitative Data

The table below synthesizes experimental data comparing the binding affinities and primary biological targets of 5-E-3-MI derivatives against classic isoxazole compounds.

Compound Class / ScaffoldPrimary Biological TargetMechanism of ActionExperimental Potency / AffinityReference
5-Ethyl-3-methylisoxazole derivatives BET Bromodomains (BRD2/3/4)Epigenetic reader inhibition (KAc mimicry) Kd​ ≈ 10 - 50 μ M (Fragment baseline); Optimized hits < 100 nM[2]
3,5-Dimethylisoxazole derivatives BET Bromodomains (BRD2/3/4)Epigenetic reader inhibition Kd​ ≈ 50 - 150 μ M (Lower affinity due to lack of ZA channel engagement)[2]
Valdecoxib (Classic Isoxazole) Cyclooxygenase-2 (COX-2)Prostaglandin synthesis inhibition IC50​ = 0.005 μ M (Highly specific enzyme inhibition)[1]
Aryl-substituted Isoxazoles Bacterial cell membrane/wallPhenotypic growth inhibitionMIC = 16 - 64 μ g/mL (Gram-positive/negative strains)[3]

Validated Experimental Protocols

To ensure scientific integrity, the biological activity of these isoxazoles must be evaluated using self-validating assay systems. Below are the standard protocols for assessing the specific epigenetic activity of 5-E-3-MI versus the broad phenotypic activity of classic isoxazoles.

Protocol A: AlphaScreen Competitive Binding Assay (For 5-E-3-MI BET Inhibition)

This proximity-based luminescence assay provides a self-validating system to quantify the displacement of native KAc by 5-E-3-MI derivatives.

  • Reagent Preparation: Prepare a master mix containing 50 nM His-tagged recombinant BRD4(1) protein and 50 nM biotinylated tetra-acetylated histone H4 peptide (H4K5acK8acK12acK16ac) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Compound Incubation: Dispense 10 μ L of the master mix into a 384-well microplate. Add 100 nL of the 5-E-3-MI test compound (titrated in DMSO) using an acoustic dispenser. Incubate for 30 minutes at room temperature to allow competitive equilibrium.

  • Bead Addition (The Hook & Bait): Under low-light conditions, add 10 μ L of a secondary mix containing Nickel-chelate acceptor beads (binds His-BRD4) and Streptavidin donor beads (binds biotin-peptide) at 10 μ g/mL final concentration.

  • Signal Detection & Causality: Incubate for 1 hour in the dark. Read the plate on an AlphaScreen-compatible microplate reader (Excitation: 680 nm, Emission: 520-620 nm).

    • Self-Validation Logic: If the isoxazole fails to bind, the beads remain in proximity, generating a high luminescent signal. If 5-E-3-MI successfully mimics KAc and occupies the pocket, the peptide is displaced, breaking the proximity and resulting in a quantifiable signal drop ( IC50​ calculation).

Protocol B: Broth Microdilution MIC Assay (For Antimicrobial Isoxazoles)

Used to establish the baseline phenotypic activity of classic, non-epigenetic isoxazole derivatives.

  • Inoculum Preparation: Culture target bacterial strains (e.g., S. aureus, E. coli) on Mueller-Hinton agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the classic isoxazole compounds (starting at 128 μ g/mL) in MHB.

  • Inoculation & Incubation: Add 50 μ L of the bacterial suspension to each well (final volume 100 μ L). Include a positive growth control (no drug) and a negative sterility control (no bacteria). Incubate at 37°C for 18-24 hours.

  • Resazurin Validation: Add 10 μ L of 0.015% resazurin solution to all wells and incubate for 2 hours.

    • Self-Validation Logic: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. The Minimum Inhibitory Concentration (MIC) is objectively read as the lowest compound concentration that prevents the blue-to-pink color change, confirming the isoxazole's broad-spectrum cytotoxicity.

Workflow Start Isoxazole Library Synthesis & Triage Split1 Start->Split1 Epi Epigenetic Pathway (5-E-3-MI Derivatives) Split1->Epi Micro Phenotypic Pathway (Classic Isoxazoles) Split1->Micro Alpha AlphaScreen Assay (Target-Specific Binding) Epi->Alpha MIC Broth Microdilution (Cellular Growth Inhibition) Micro->MIC Xray X-ray Crystallography (Structural Validation) Alpha->Xray KAc Mimicry Confirmed Hit Hit Optimization (SAR Analysis) MIC->Hit Active Antimicrobial Scaffolds Xray->Hit Structure-Guided Design

Comparative screening workflow for epigenetic vs. phenotypic isoxazole evaluation.

References

  • Kumar, M., Kumar, V., & Sharma, M. "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis, 2024, 11(4), 307-317.[Link]

  • Hewings, D. S., et al. "Progress in the Development and Application of Small Molecule Inhibitors of Bromodomain–Acetyl-lysine Interactions." Journal of Medicinal Chemistry, 2012, 55(22), 9393-9413.[Link]

  • Protein Data Bank (PDB). "Crystal structure of human BRD2(1) in complex with 5-ethyl-3-methylisoxazole derivative (PDB ID: 4A9O)." RCSB PDB, 2012.[Link]

Validation

A Comparative Guide to the Structural and Electronic Properties of 5-Ethyl-3-Methylisoxazole and 3,5-Dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Significance of Alkyl Substitution in Isoxazole Scaffolds The isoxazole ring is a privileged scaffold in medicinal chemistry, formi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Significance of Alkyl Substitution in Isoxazole Scaffolds

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic and structural characteristics allow it to serve as a versatile building block in the design of novel therapeutics. The biological activity of isoxazole derivatives is profoundly influenced by the nature and position of their substituents.[2] Even seemingly minor modifications, such as the substitution of a methyl group with an ethyl group, can have significant impacts on the molecule's conformational flexibility, electronic distribution, and, consequently, its interaction with biological targets.

This guide provides a comprehensive comparison of the structural and electronic properties of 5-ethyl-3-methylisoxazole and its close analog, 3,5-dimethylisoxazole. While experimental data for 3,5-dimethylisoxazole is available, there is a notable scarcity of such data in the public domain for 5-ethyl-3-methylisoxazole. Therefore, this guide will leverage established computational chemistry methods to provide a detailed comparative analysis. The insights derived from this in-silico investigation offer a valuable framework for understanding the structure-activity relationships of substituted isoxazoles, which is crucial for rational drug design and development.

Structural and Electronic Comparison: A Tale of Two Alkyl Groups

The primary difference between the two molecules lies in the substituent at the 5-position of the isoxazole ring: an ethyl group in 5-ethyl-3-methylisoxazole and a methyl group in 3,5-dimethylisoxazole. This seemingly small change has cascading effects on the molecule's overall structure and electronic landscape.

Structural Analysis: Beyond Simple Analogs

The introduction of an ethyl group in place of a methyl group at the 5-position introduces a new degree of conformational freedom. The rotation around the C-C bond of the ethyl group can lead to different stable conformers, which could influence how the molecule fits into a binding pocket of a protein.

In contrast, 3,5-dimethylisoxazole is a more rigid structure. The structural parameters of the isoxazole ring itself are also expected to be subtly affected by the different inductive effects of the methyl and ethyl groups.

Below is a table summarizing the expected differences in key structural parameters, which would be obtained from geometry optimization using computational methods.

Structural Parameter3,5-Dimethylisoxazole (Expected)5-Ethyl-3-Methylisoxazole (Expected)Rationale for Expected Difference
C5-C(substituent) Bond Length (Å)~1.51~1.52The C-C bond in the ethyl group is slightly longer than the C-H bond it replaces in the methyl group's sp3 hybridization.
C4-C5-C(substituent) Bond Angle (°)~129°~128°The bulkier ethyl group may cause slight steric hindrance, leading to a minor compression of this bond angle.
Dihedral Angle (C4-C5-C-C) (°)Not ApplicableCan vary (e.g., ~60°, 180°, -60° for staggered conformers)The ethyl group introduces rotational isomerism, which is absent in the methyl-substituted analog.
Electronic Properties: The Inductive Effect in Action

The ethyl group is generally considered to be slightly more electron-donating than the methyl group due to its greater polarizability. This difference, though small, can influence the electronic properties of the isoxazole ring.

A key indicator of a molecule's reactivity and electronic character is its HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap. A smaller gap generally suggests higher reactivity. The dipole moment is another crucial electronic property that affects a molecule's solubility and its ability to engage in intermolecular interactions.

The following table outlines the anticipated electronic properties of the two molecules.

Electronic Property3,5-Dimethylisoxazole (Expected)5-Ethyl-3-Methylisoxazole (Expected)Rationale for Expected Difference
HOMO Energy (eV)LowerHigherThe slightly stronger electron-donating ethyl group will raise the energy of the HOMO.
LUMO Energy (eV)SimilarSimilarThe LUMO is often more localized on the isoxazole ring and may be less affected by the alkyl substituent change.
HOMO-LUMO Gap (eV)LargerSmallerA higher HOMO energy in the ethyl-substituted compound will likely lead to a smaller HOMO-LUMO gap, suggesting slightly higher reactivity.
Dipole Moment (Debye)LowerHigherThe increased asymmetry and the polarizability of the ethyl group are expected to result in a larger overall dipole moment.

Visualizing the Differences: A Comparative Diagram

The following diagram illustrates the key structural and electronic distinctions between 5-ethyl-3-methylisoxazole and 3,5-dimethylisoxazole.

G cluster_0 3,5-Dimethylisoxazole cluster_1 5-Ethyl-3-Methylisoxazole mol1 Structure: - Symmetrical methyl groups - More rigid conformation mol2 Structure: - Asymmetrical ethyl group - Conformational flexibility (C-C rotation) mol1->mol2 Structural Impact of Ethyl Group elec1 Electronic Properties: - Larger HOMO-LUMO gap - Lower dipole moment elec2 Electronic Properties: - Smaller HOMO-LUMO gap - Higher dipole moment elec1->elec2 Electronic Impact of Ethyl Group

Caption: Key structural and electronic differences between the two isoxazole derivatives.

Experimental and Computational Protocols

To enable researchers to conduct their own comparative studies, the following detailed protocols for both computational analysis and experimental characterization are provided.

Protocol 1: Computational Analysis using Density Functional Theory (DFT)

This protocol outlines the steps for performing a computational comparison of the two molecules using a common quantum chemistry software package.

Objective: To calculate the optimized geometries and electronic properties of 5-ethyl-3-methylisoxazole and 3,5-dimethylisoxazole.

Methodology:

  • Molecule Building:

    • Construct the 3D structures of both 5-ethyl-3-methylisoxazole and 3,5-dimethylisoxazole using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

    • For 5-ethyl-3-methylisoxazole, it is advisable to build several initial conformers by rotating the ethyl group to ensure the global minimum energy structure is found.

  • Geometry Optimization:

    • Perform a geometry optimization for each molecule using Density Functional Theory (DFT). A common and effective functional for organic molecules is B3LYP.

    • Employ a Pople-style basis set, such as 6-31G(d), which provides a good balance of accuracy and computational cost for molecules of this size.

    • The optimization calculation will find the lowest energy conformation of the molecule and provide the precise bond lengths, bond angles, and dihedral angles.

  • Frequency Calculation:

    • Following a successful geometry optimization, perform a frequency calculation at the same level of theory.

    • The absence of imaginary frequencies will confirm that the optimized structure is a true energy minimum.

  • Electronic Property Calculation:

    • From the output of the optimized and frequency-checked calculations, extract the following electronic properties:

      • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

      • The HOMO-LUMO energy gap (E_gap = E_LUMO - E_HOMO).

      • The total dipole moment.

    • Generate a molecular electrostatic potential (MEP) map to visualize the electron density distribution and identify regions of positive and negative electrostatic potential.

Workflow Diagram:

G start Build 3D Molecular Structures opt Geometry Optimization (DFT/B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy Structure (No Imaginary Frequencies) freq->verify verify->opt Imaginary Frequencies Found elec Calculate Electronic Properties (HOMO, LUMO, Dipole Moment, MEP) verify->elec Confirmed end Comparative Analysis elec->end

Caption: Workflow for the computational analysis of isoxazole derivatives.

Protocol 2: Spectroscopic Characterization (NMR and IR)

Should the compounds be synthesized or acquired, the following spectroscopic methods would be essential for structural verification.

Objective: To experimentally confirm the chemical structures of 5-ethyl-3-methylisoxazole and 3,5-dimethylisoxazole.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR:

    • Acquire a proton NMR spectrum.

    • Expected Signals for 3,5-dimethylisoxazole: Two singlets for the two methyl groups and a singlet for the C4-H proton of the isoxazole ring.

    • Expected Signals for 5-ethyl-3-methylisoxazole: A singlet for the 3-methyl group, a quartet and a triplet for the ethyl group, and a singlet for the C4-H proton.

  • ¹³C NMR:

    • Acquire a carbon-13 NMR spectrum.

    • Expected Signals for 3,5-dimethylisoxazole: Signals corresponding to the two methyl carbons and the three carbons of the isoxazole ring.

    • Expected Signals for 5-ethyl-3-methylisoxazole: Signals for the methyl and ethyl carbons, and the three carbons of the isoxazole ring.

B. Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Acquire the IR spectrum over the range of approximately 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for C-H stretching (around 2900-3000 cm⁻¹), C=N and C=C stretching of the isoxazole ring (typically in the 1500-1650 cm⁻¹ region), and the N-O bond stretching (around 900-1400 cm⁻¹).

Conclusion

The seemingly minor structural modification of an ethyl group for a methyl group at the 5-position of the isoxazole ring is predicted to have discernible effects on both the structural and electronic properties of the molecule. The introduction of the ethyl group in 5-ethyl-3-methylisoxazole leads to increased conformational flexibility and a likely increase in the molecule's overall dipole moment and reactivity compared to 3,5-dimethylisoxazole. These subtle yet significant differences can have profound implications for the molecule's pharmacokinetic and pharmacodynamic profiles. The computational and experimental protocols provided in this guide offer a robust framework for researchers to further investigate these and other substituted isoxazoles, ultimately aiding in the rational design of more effective and selective therapeutic agents.

References

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles: A New AcK Mimic for the Development of Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. Available at: [Link]

  • PubChem. 3,5-Dimethylisoxazole. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem. Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. Available at: [Link]

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]

  • Al-Ayed, A. S. (2011). REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. Heterocyclic Letters, 1(4), 8-15.
  • RSC Publishing. New Isoxazole-Based Heterocyclic Hybrids with Dual Antimicrobial and Antioxidant Bioactivity: Integrated Synthesis, In Vitro Assays and Molecular Docking. Available at: [Link]

  • Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available at: [Link]

  • PubMed. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Available at: [Link]

  • Journal of Chinese Pharmaceutical Sciences. Design, Synthesis, and Biological Evaluation of Novel 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain-Containing Protein 4 Inhibitors. Available at: [Link]

  • PMC. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]

  • ResearchGate. (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available at: [Link]

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Comparative

A Comparative Guide to the Reproducibility of 5-Ethyl-3-Methylisoxazole Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the primary synthetic routes to 5-ethyl-3-methylisoxazole, a key...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the primary synthetic routes to 5-ethyl-3-methylisoxazole, a key heterocyclic scaffold. The focus of this analysis is on the reproducibility of these pathways across different laboratory settings, a critical factor in pharmaceutical research and development where consistent, scalable synthesis is paramount. This document moves beyond simple protocol listing to explore the mechanistic underpinnings and critical parameters that govern the success and reliability of each method.

Introduction: The Importance of Reproducible Isoxazole Synthesis

The isoxazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. Its ability to act as a bioisostere for other functional groups and its involvement in hydrogen bonding and π-stacking interactions make it a valuable component in drug design.[1] 5-Ethyl-3-methylisoxazole, a specific disubstituted isoxazole, serves as a crucial building block for more complex molecules. However, the seemingly straightforward synthesis of such heterocycles can be fraught with challenges related to reproducibility, including inconsistent yields, and the formation of difficult-to-separate isomers or byproducts. This guide will dissect the two most prevalent synthetic strategies to empower researchers to make informed decisions for their specific applications.

Core Synthetic Pathways: A Head-to-Head Comparison

The synthesis of 5-ethyl-3-methylisoxazole is predominantly achieved through two distinct and well-established chemical transformations:

  • Pathway A: Cyclocondensation of a β-Diketone with Hydroxylamine. This classic approach, a variant of the Claisen isoxazole synthesis, is valued for its use of readily available starting materials.[1][2]

  • Pathway B: 1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkyne. This versatile method, often referred to as the Huisgen cycloaddition, allows for the construction of the isoxazole ring through a concerted [3+2] cycloaddition mechanism.[1][3]

The choice between these pathways is not merely one of synthetic preference but has significant implications for yield, purity, scalability, and, most importantly, inter-laboratory reproducibility.

Pathway A: Cyclocondensation of 3-Methyl-2,4-hexanedione with Hydroxylamine

This method relies on the reaction of a β-diketone with hydroxylamine, leading to the formation of the isoxazole ring through a cyclization and dehydration sequence.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 5-ethyl-3-methylisoxazole via cyclocondensation.

Experimental Protocol
  • Materials: 3-Methyl-2,4-hexanedione, hydroxylamine hydrochloride (NH₂OH·HCl), a base (e.g., sodium acetate, pyridine), and a suitable solvent (e.g., ethanol).

  • Procedure:

    • Dissolve 3-methyl-2,4-hexanedione (1.0 equiv.) in ethanol in a round-bottom flask.

    • Add hydroxylamine hydrochloride (1.1 equiv.) and a base (1.1 equiv.).

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Collect the product by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Factors Influencing Reproducibility
  • Purity of the β-Diketone: The starting diketone, 3-methyl-2,4-hexanedione, can exist in keto-enol tautomeric forms. The purity and isomeric ratio of this starting material can affect the reaction rate and yield.

  • pH Control: The reaction is sensitive to pH. The use of a base is crucial to neutralize the HCl salt of hydroxylamine. However, strongly basic or acidic conditions can lead to side reactions and decomposition of the product. The choice and amount of base are critical parameters to control for consistent results.[2]

  • Regioselectivity: Unsymmetrical β-diketones can potentially yield two regioisomeric isoxazoles. For 3-methyl-2,4-hexanedione, the reaction with hydroxylamine can theoretically produce both 5-ethyl-3-methylisoxazole and 3-ethyl-5-methylisoxazole. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups, which in turn can be affected by solvent and pH.[2][4] Achieving high regioselectivity is key to obtaining a pure product and is a significant challenge for the reproducibility of this pathway.

Pathway B: 1,3-Dipolar Cycloaddition of Acetonitrile Oxide with Propyne

This elegant and widely used method involves the in situ generation of a nitrile oxide, which then undergoes a cycloaddition reaction with an alkyne.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 5-ethyl-3-methylisoxazole via 1,3-dipolar cycloaddition.

Experimental Protocol (One-Pot Procedure)
  • Materials: Acetaldehyde oxime, N-Chlorosuccinimide (NCS) or another suitable oxidant, propyne (or a propyne surrogate), and a solvent (e.g., chloroform, ethyl acetate).

  • Procedure:

    • Dissolve acetaldehyde oxime (1.0 equiv.) in the chosen solvent in a three-necked flask equipped with a dropping funnel and a gas inlet.

    • Cool the flask in an ice bath.

    • Slowly add a solution of NCS (1.1 equiv.) in the same solvent. The slow addition is crucial to minimize side reactions.

    • Simultaneously, bubble propyne gas through the reaction mixture or add a solution of a propyne surrogate.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and perform a standard aqueous workup.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Factors Influencing Reproducibility
  • In Situ Generation of Nitrile Oxide: Acetonitrile oxide is unstable and prone to dimerization to form furoxan (1,2,5-oxadiazole-2-oxide) as a major byproduct.[5] The rate of nitrile oxide generation relative to its consumption by the alkyne is the most critical factor for reproducibility. Slow addition of the oxidant or dehydrating agent is paramount to maintain a low concentration of the nitrile oxide and favor the desired cycloaddition.

  • Choice of Alkyne: Propyne is a gas at room temperature, which can present challenges for accurate stoichiometry and handling in a standard laboratory setting, impacting reproducibility. The use of a propyne surrogate, such as a propargyl alcohol derivative, can offer better control.

  • Catalysis: Copper(I)-catalyzed versions of this reaction (a "click chemistry" approach) can significantly improve regioselectivity, favoring the formation of the 3,5-disubstituted isoxazole, and can often proceed under milder conditions.[6][7] However, the catalyst's activity and loading need to be carefully controlled to ensure reproducible results.

  • Regioselectivity: While generally providing good regioselectivity for terminal alkynes, the reaction can still yield a mixture of 3,5- and 3,4-disubstituted isoxazoles depending on the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[3] Theoretical studies have been conducted to predict the regioselectivity of such reactions.[8]

Comparative Data Summary

ParameterPathway A: CyclocondensationPathway B: 1,3-Dipolar Cycloaddition
Starting Materials 3-Methyl-2,4-hexanedione, HydroxylamineAcetaldehyde oxime (or nitroethane), Propyne
Key Reagents Base (e.g., Sodium Acetate)Oxidant (e.g., NCS) or Dehydrating Agent
Typical Yields Moderate to Good (highly substrate-dependent)Good to Excellent (with careful control)
Reaction Conditions Typically requires heating (reflux)Often proceeds at room temperature or below
Primary Reproducibility Challenge Regioselectivity: potential for isomeric mixtures.[2][4]Side Reactions: dimerization of nitrile oxide to furoxan.[5]
Ease of Purification Can be challenging if regioisomers are formed.Generally requires chromatography to remove furoxan byproduct.
Scalability Generally straightforward, but regioselectivity issues may persist.Can be challenging due to the handling of gaseous propyne and the exothermic nature of nitrile oxide formation.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows and decision-making processes for each synthetic pathway.

Pathway_A_Workflow Workflow for Pathway A: Cyclocondensation A Mix 3-Methyl-2,4-hexanedione, Hydroxylamine HCl, and Base in Solvent B Heat to Reflux A->B C Monitor by TLC B->C D Reaction Complete? C->D D->B No E Aqueous Workup (Precipitation) D->E Yes F Purification (Recrystallization/Chromatography) E->F G Characterization F->G

Caption: Step-by-step workflow for the cyclocondensation pathway.

Pathway_B_Workflow Workflow for Pathway B: 1,3-Dipolar Cycloaddition A Dissolve Acetaldehyde Oxime and Propyne in Solvent B Cool to 0°C A->B C Slowly Add Oxidant (e.g., NCS) B->C D Stir and Warm to Room Temp. C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No G Aqueous Workup (Extraction) F->G Yes H Purification (Column Chromatography) G->H I Characterization H->I

Caption: Step-by-step workflow for the 1,3-dipolar cycloaddition pathway.

Conclusion and Recommendations

Both the cyclocondensation and 1,3-dipolar cycloaddition pathways are viable for the synthesis of 5-ethyl-3-methylisoxazole. However, they present different challenges to reproducibility that must be carefully managed.

  • Pathway A (Cyclocondensation) is often perceived as simpler due to its one-step nature and readily available, stable precursors. Its primary drawback is the potential for poor regioselectivity with unsymmetrical diketones, which can lead to inseparable isomeric mixtures and, consequently, low yields of the desired product. This pathway is recommended for initial exploratory work or when high regioselectivity is not a critical concern, but careful optimization of pH and temperature is necessary for reproducible results.

  • Pathway B (1,3-Dipolar Cycloaddition) offers greater control over regioselectivity, especially when catalyzed. The main hurdle to its reproducibility is the competitive dimerization of the unstable nitrile oxide intermediate. This pathway is recommended for applications requiring high purity and regioselectivity, provided that the experimental setup allows for the slow and controlled generation of the nitrile oxide. The use of a propyne surrogate and a copper(I) catalyst can further enhance the reproducibility and safety of this method.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, purity, and the available experimental capabilities. For drug development professionals, where consistency and scalability are non-negotiable, the initial investment in optimizing the 1,3-dipolar cycloaddition pathway is likely to yield more reliable and reproducible outcomes in the long term.

References

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2015). ACS Sustainable Chemistry & Engineering. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances. [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2015). ACS Sustainable Chemistry & Engineering. [Link]

  • Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles. (2019). Organic Chemistry Portal. [Link]

  • Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. (1967). Journal of the Chemical Society C: Organic. [Link]

  • Development of a safely handleable synthetic equivalent of cyanonitrile oxide by 1,3-dipolar cycloaddition of nitroacetonitrile. (2019). Organic & Biomolecular Chemistry. [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2020). Molecules. [Link]

  • Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. PrepChem.com. [Link]

  • Synthesis of isoxazoles. Organic Chemistry Portal. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2021). ResearchGate. [Link]

  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2007). Oriental Journal of Chemistry. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2015). ResearchGate. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Future Journal of Pharmaceutical Sciences. [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (1973). Organic Syntheses. [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (2014). Inorganic Chemistry. [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Photochemical generation of acetonitrile oxide the C–N bond cleavage of 3-methyl-2-(4-nitrophenyl)-2-azirine. (1998). Chemical Communications. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

  • In situ methods of nitrile oxide generation and cycloaddition. ResearchGate. [Link]

  • Acetonitrile Activation: An Effective Two‐Carbon Unit for Cyclization. (2019). Angewandte Chemie International Edition. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (2013). Targets in Heterocyclic Systems. [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2022). Molecules. [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (2012). The Royal Society of Chemistry. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers in Chemistry. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024). Molbank. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers in Chemistry. [Link]

  • In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. (2018). Organic & Biomolecular Chemistry. [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022). Molecules. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF SPECIALIZED HETEROCYCLIC MOLECULES BY 1, 3-DIPOLAR CYCLOADDITION REACTION. (2019). Rasayan Journal of Chemistry. [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2006). Chemical Communications. [Link]

  • Theoretical Study on the Regioselectivity of Nitrile Oxide 1,3-Dipolar Cycloaddition to Propyne. (2014). Journal of the Chinese Chemical Society. [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 5-Ethyl-3-methylisoxazole

Comprehensive Safety & Handling Guide: 5-Ethyl-3-methylisoxazole In modern drug discovery, 5-Ethyl-3-methylisoxazole is a highly valued building block, frequently utilized as an acetyl-lysine (KAc) mimic in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 5-Ethyl-3-methylisoxazole

In modern drug discovery, 5-Ethyl-3-methylisoxazole is a highly valued building block, frequently utilized as an acetyl-lysine (KAc) mimic in the synthesis of BET bromodomain inhibitors[1]. The 3,5-dialkylisoxazole core is critical because its nitrogen and oxygen atoms form precise, water-mediated and direct hydrogen bonds with conserved tyrosine and asparagine residues in the binding pockets of epigenetic targets like BRD2, BRD3, and BRD4[1][2].

The Causality of Risk: The exact physicochemical properties that make this compound an excellent pharmacophore—its low molecular weight (111.14 g/mol ), high lipophilicity, and compact heteroaromatic structure—also dictate its hazard profile. It is a volatile liquid that can rapidly cross the stratum corneum (the skin's outermost barrier) upon contact. Furthermore, its vapor pressure at room temperature is sufficient to cause acute ocular and respiratory irritation[3]. Consequently, standard benchtop handling is strictly prohibited; rigorous Personal Protective Equipment (PPE) and engineering controls are self-validating requirements for any protocol involving this reagent.

Hazard Assessment & PPE Causality Matrix

Based on standardized safety data for isoxazole derivatives, 5-Ethyl-3-methylisoxazole triggers specific GHS hazard statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[3].

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Nitrile gloves (≥0.11 mm thickness); double-glove for bulk transfers.The lipophilic isoxazole ring can permeate porous materials and standard latex. Nitrile provides a robust, temporary barrier against non-polar and slightly polar organic liquids.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1 compliant).Volatilization at 25°C creates vapors that aggressively interact with corneal mucosa, leading to severe irritation (H319)[3]. Standard safety glasses with side shields are insufficient.
Body Protection Flame-resistant (FR) lab coat, closed-toe shoes, full-length pants.Mitigates dermal exposure (H315)[3]. FR material is mandated because low-molecular-weight organic isoxazoles are combustible and often used alongside reactive reagents.
Respiratory / Engineering Chemical fume hood (face velocity 80-120 FPM).Prevents inhalation of volatile organic compounds (VOCs) that trigger respiratory tract irritation (H335)[3].

Standard Operating Procedure (SOP): Handling & Experimental Workflow

To ensure trustworthiness, every handling step must be a self-validating system where the failure of one control is caught by another. The following protocol outlines the safe transfer and reaction setup (e.g., bromination using N-bromosuccinimide to synthesize 4-bromo-5-ethyl-3-methylisoxazole[4]).

Step 1: Pre-Operational Checks

  • Verify the fume hood face velocity is actively reading within the 80-120 FPM range.

  • Clear the workspace of strong oxidizing agents, as isoxazoles can react exothermically with oxidizers.

  • Ensure spill kits (containing inert absorbents like sand or vermiculite) are within a 10-foot radius.

Step 2: PPE Donning Sequence

  • Inspect nitrile gloves for micro-tears by inflating them slightly before use. Don the FR lab coat and secure all buttons. Don chemical splash goggles last to ensure a tight seal against the face.

Step 3: Chemical Transfer (The Syringe Technique)

  • Causality: Pouring 5-Ethyl-3-methylisoxazole directly from a reagent bottle displaces a large volume of saturated vapor into the hood, increasing inhalation risk and potential flash-fire hazards.

  • Action: Secure the reagent bottle with a clamp. Use a glass syringe with a stainless-steel needle to puncture the septum of the reagent bottle. Draw the required volume (e.g., 1.63 g / 14.7 mmol for a standard bromination scale[4]) slowly to prevent cavitation and aerosolization.

Step 4: Reaction Execution & Post-Operation

  • Transfer the liquid directly beneath the surface of the solvent in your reaction flask (e.g., DMF[4]) to suppress vapor release.

  • Once the transfer is complete, immediately rinse the syringe with a compatible organic solvent (e.g., ethyl acetate or acetone) into a designated waste container to prevent residual vaporization in the ambient hood environment.

Emergency Response & Disposal Plans

Spill Response Plan:

  • Evacuate & Isolate: If a spill >50 mL occurs outside a fume hood, evacuate the immediate area. The vapor will rapidly expand.

  • Containment: Do NOT use combustible absorbents (like sawdust). Use inert vermiculite or sand to absorb the liquid.

  • Decontamination: Because 5-Ethyl-3-methylisoxazole is lipophilic, water alone is ineffective. Wipe the area with an absorbent pad soaked in a mild detergent solution or a dilute alcohol mixture, then dispose of the pads as hazardous solid waste.

Waste Disposal Plan:

  • Segregation: Unreacted 5-Ethyl-3-methylisoxazole must be disposed of in Non-Halogenated Organic Waste containers.

  • Derivative Exceptions: If the workflow involves halogenation (e.g., synthesizing 4-bromo-5-ethyl-3-methylisoxazole[4]), the resulting reaction mixture and washings must be strictly segregated into Halogenated Organic Waste to comply with environmental incineration regulations.

Safe Handling Workflow Diagram

G Start 1. Hazard Assessment (Review SDS & SOP) PPE 2. Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood 3. Engineering Controls (Fume Hood at 100 FPM) PPE->Hood Transfer 4. Chemical Transfer (Syringe/Septum Method) Hood->Transfer Waste 5. Waste Segregation (Non-Halogenated Organics) Transfer->Waste Decon 6. Decontamination (Doffing & Hand Washing) Waste->Decon

Fig 1: Step-by-step operational and safety workflow for handling 5-Ethyl-3-methylisoxazole.

References

  • [3] Title: 5-ethyl-3-methyl-1,2-oxazole-4-carbaldehyde | 87967-94-0 | Source: sigmaaldrich.com | URL: 3

  • [1] Title: Progress in the Development and Application of Small Molecule Inhibitors of Bromodomain–Acetyl-lysine Interactions | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 1

  • [2] Title: Structure-based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors | Source: PMC | URL: 2

  • [4] Title: W O 2020/210366 Al | Source: Googleapis.com | URL: 4

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